Bis(3-fluorophenyl)disulfide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-3-[(3-fluorophenyl)disulfanyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2S2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVFHTBHAIVNJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SSC2=CC=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372249 | |
| Record name | bis(3-fluorophenyl)disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63930-17-6 | |
| Record name | bis(3-fluorophenyl)disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 63930-17-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Bis(3-fluorophenyl)disulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Bis(3-fluorophenyl)disulfide. The information is curated for researchers, scientists, and professionals in the field of drug development who require detailed data for their work with this compound.
Chemical Identity and Physical Properties
This compound, also known as 3,3'-Difluorodiphenyl disulfide, is an organosulfur compound containing two fluorophenyl groups linked by a disulfide bond.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 63930-17-6[1][2][3][4] |
| Molecular Formula | C₁₂H₈F₂S₂[1][3][5] |
| Molecular Weight | 254.31 g/mol [4] |
| IUPAC Name | 1-fluoro-3-[(3-fluorophenyl)disulfanyl]benzene[1] |
| Synonyms | 3,3'-Difluorodiphenyl disulfide[2][4] |
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Appearance | Light yellow to amber to dark green clear liquid | [6] |
| Purity | >97.0% (GC) | [4][6] |
| Boiling Point | 308 °C | [7] |
| Density | 1.32 g/mL | [7] |
| Refractive Index | 1.619 | [7] |
| Storage | Recommended to be stored in a cool, dark place (<15°C) under an inert gas. The compound is noted to be air sensitive.[4] |
Structural Information
The three-dimensional structure of this compound has been determined by X-ray crystallography. This information is crucial for understanding its molecular interactions and potential binding affinities.
Crystal Structure Data:
A crystal structure of this compound is available in the Crystallography Open Database (COD) under the deposition number 4518723.[1] The crystallographic data reveals a P 21 21 21 space group with the following unit cell dimensions: a = 5.7416 Å, b = 13.0516 Å, and c = 14.4970 Å, with α, β, and γ angles all being 90°.[1]
Spectral Data
Mass Spectrometry:
A GC-MS spectrum is referenced in the PubChem database, although the experimental data is not directly provided.[8] The fragmentation pattern of aryl disulfides generally involves cleavage of the S-S bond and fragmentation of the aromatic rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Although specific experimental NMR data for this compound is not available, general chemical shift regions for related structures can be inferred. For fluorinated aromatic compounds, 19F NMR is a powerful tool for structural elucidation.
Infrared (IR) Spectroscopy:
The IR spectrum of an aryl disulfide would be expected to show characteristic peaks for C-H stretching of the aromatic ring, C=C stretching within the ring, and C-S stretching. The C-F bond would also exhibit a characteristic absorption.
Chemical Properties and Reactivity
The chemical behavior of this compound is largely dictated by the disulfide bond and the fluorinated aromatic rings.
Reactivity of the Disulfide Bond:
-
Reduction: The disulfide bond can be readily reduced to the corresponding thiol, 3-fluorothiophenol, using various reducing agents such as sodium borohydride.[9] This reaction is a common method for the preparation of thiols from their corresponding disulfides.
-
Oxidation: Aryl disulfides can be oxidized to form thiolsulfinates and further to thiolsulfonates.[10] The reactivity is influenced by the electronic nature of the substituents on the aromatic ring.
-
Disulfide Exchange: Like other disulfides, this compound can undergo disulfide exchange reactions with other thiols or disulfides.
Influence of the Fluorophenyl Group:
The fluorine atoms on the phenyl rings are electron-withdrawing, which can influence the reactivity of the disulfide bond and the aromatic rings themselves.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the searched literature, a general and adaptable method involves the oxidation of the corresponding thiol.
General Synthesis of Symmetrical Diaryl Disulfides by Oxidation of Thiols:
This protocol describes a general method for the synthesis of symmetrical diaryl disulfides from the corresponding thiophenols. This can be adapted for the synthesis of this compound from 3-fluorothiophenol.
References
- 1. This compound | C12H8F2S2 | CID 2737794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bis(3-fluorophenyl) Disulfide | 63930-17-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. This compound, CasNo.63930-17-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 4. Bis(3-fluorophenyl) Disulfide | 63930-17-6 | TCI AMERICA [tcichemicals.com]
- 5. Bis-(3-fluorophenyl)disulfide [oakwoodchemical.com]
- 6. 3-FLUOROBENZENESULFONYL CHLORIDE | 701-27-9 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Aryl fluorosulfate analogues as potent antimicrobial agents: SAR, cytotoxicity and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of new aryl derivatives as inhibitors of protein disulfide isomerase [iris.uniroma1.it]
- 10. Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Bonding of Bis(3-fluorophenyl)disulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and bonding of bis(3-fluorophenyl)disulfide, a molecule of interest in various chemical and pharmaceutical research fields. This document summarizes key structural parameters obtained from X-ray crystallography and outlines a common synthetic methodology.
Molecular Structure and Bonding
The three-dimensional arrangement of atoms and the nature of the chemical bonds in this compound have been elucidated by single-crystal X-ray diffraction. The key structural parameters, including bond lengths, bond angles, and dihedral angles, are presented below.
Crystallographic Data
The crystal structure of this compound has been determined and the data is available from the Crystallography Open Database (COD) under the deposition number 4518723.[1] The compound crystallizes in the P 21 21 21 space group with the following unit cell dimensions: a = 5.7416 Å, b = 13.0516 Å, and c = 14.4970 Å.[1]
Table 1: Selected Bond Lengths for this compound
| Bond | Length (Å) |
| S1 - S2 | 2.045(2) |
| S1 - C1 | 1.782(5) |
| S2 - C7 | 1.784(5) |
| F1 - C3 | 1.359(6) |
| F2 - C9 | 1.358(6) |
| C1 - C6 | 1.383(7) |
| C1 - C2 | 1.391(7) |
| C2 - C3 | 1.378(8) |
| C3 - C4 | 1.379(8) |
| C4 - C5 | 1.384(8) |
| C5 - C6 | 1.389(8) |
| C7 - C12 | 1.385(7) |
| C7 - C8 | 1.390(7) |
| C8 - C9 | 1.377(8) |
| C9 - C10 | 1.380(8) |
| C10 - C11 | 1.383(8) |
| C11 - C12 | 1.388(8) |
Table 2: Selected Bond Angles for this compound
| Atoms | Angle (°) |
| C1 - S1 - S2 | 104.3(2) |
| C7 - S2 - S1 | 104.2(2) |
| C6 - C1 - S1 | 119.5(4) |
| C2 - C1 - S1 | 120.2(4) |
| C12 - C7 - S2 | 119.6(4) |
| C8 - C7 - S2 | 120.1(4) |
| C2 - C3 - F1 | 118.4(5) |
| C4 - C3 - F1 | 118.5(5) |
| C8 - C9 - F2 | 118.3(5) |
| C10 - C9 - F2 | 118.6(5) |
| C6 - C1 - C2 | 120.3(5) |
| C1 - C2 - C3 | 119.8(5) |
| C2 - C3 - C4 | 120.0(5) |
| C3 - C4 - C5 | 120.1(5) |
| C4 - C5 - C6 | 120.2(5) |
| C5 - C6 - C1 | 119.6(5) |
| C12 - C7 - C8 | 120.3(5) |
| C7 - C8 - C9 | 119.9(5) |
| C8 - C9 - C10 | 119.9(5) |
| C9 - C10 - C11 | 120.1(5) |
| C10 - C11 - C12 | 120.2(5) |
| C11 - C12 - C7 | 119.6(5) |
Table 3: Selected Dihedral Angles for this compound
| Atoms | Angle (°) |
| C1 - S1 - S2 - C7 | -87.8(3) |
| S2 - S1 - C1 - C6 | 1.1(5) |
| S2 - S1 - C1 - C2 | -178.4(4) |
| S1 - S2 - C7 - C12 | 1.3(5) |
| S1 - S2 - C7 - C8 | -178.2(4) |
The disulfide bond (S-S) length of 2.045(2) Å is typical for diaryl disulfides. The C-S-S bond angles are approximately 104.3°, and the C-S-S-C dihedral angle of -87.8(3)° indicates a non-planar conformation around the disulfide bridge, which is a common feature for such compounds due to lone pair repulsion on the sulfur atoms. The fluorine substitution on the phenyl rings does not significantly alter the core geometry of the diphenyl disulfide framework.
Molecular Structure Visualization
The following diagram illustrates the molecular structure of this compound with key atoms labeled.
Caption: Ball-and-stick representation of this compound.
Experimental Protocols
Synthesis of this compound
General Procedure for the Oxidation of Thiophenols to Diaryl Disulfides:
Materials:
-
3-Fluorothiophenol
-
An oxidizing agent (e.g., hydrogen peroxide, iodine, or air)
-
A suitable solvent (e.g., ethanol, methanol, or a biphasic system)
-
Optional: A catalyst (e.g., a metal salt or an acid/base catalyst)
Methodology:
-
Dissolution: Dissolve 3-fluorothiophenol in a suitable solvent in a reaction flask equipped with a magnetic stirrer.
-
Addition of Oxidant: Slowly add the oxidizing agent to the stirred solution. The reaction is often exothermic, and the temperature may need to be controlled with an ice bath.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is worked up to isolate the product. This may involve:
-
Quenching any excess oxidant.
-
Extracting the product into an organic solvent.
-
Washing the organic layer with water and brine.
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Removing the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Note: The choice of oxidant, solvent, and reaction conditions can influence the yield and purity of the final product. Optimization of these parameters may be necessary.
This guide provides a foundational understanding of the molecular structure and a viable synthetic approach for this compound, which should be valuable for researchers in their scientific endeavors.
References
An In-depth Technical Guide to 2,8-difluorodibenzothiophene (C12H8F2S2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical compound with the formula C12H8F2S2, identified by the IUPAC name 2,8-difluorodibenzothiophene . This document details its chemical and physical properties, provides a representative synthesis protocol, and explores its current and potential applications, with a particular focus on its relevance to drug discovery and development. The strategic incorporation of fluorine atoms onto the dibenzothiophene scaffold imparts unique electronic properties, influencing its biological activity and making it a compound of interest for medicinal chemists.
Chemical and Physical Properties
While extensive experimental data for 2,8-difluorodibenzothiophene is not widely published, a combination of predicted and available data provides a foundational understanding of its physical characteristics.
| Property | Value | Source |
| IUPAC Name | 2,8-difluorodibenzothiophene | - |
| Molecular Formula | C₁₂H₈F₂S | - |
| Molecular Weight | 220.24 g/mol | [1] |
| CAS Number | 80017-76-1 | [1] |
| Predicted Boiling Point | 340.3 ± 22.0 °C | [1] |
| Predicted Density | 1.415 ± 0.06 g/cm³ | [1] |
| Appearance | White to off-white powder/crystals (based on similar compounds) | [2] |
Synthesis of 2,8-difluorodibenzothiophene
The synthesis of 2,8-difluorodibenzothiophene can be achieved through several synthetic routes common in the preparation of substituted biaryl compounds. A representative and efficient method involves a Suzuki-Miyaura cross-coupling reaction. This approach offers good yields and tolerance to a variety of functional groups.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on established methods for the synthesis of similar diaryl compounds.
Reaction Scheme:
Materials:
-
2,8-Dibromodibenzothiophene
-
A suitable fluorinating agent (e.g., a fluorinated boronic acid or a source of fluoride ions in a halogen exchange reaction)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Sodium Carbonate [Na₂CO₃] or Potassium Phosphate [K₃PO₄])
-
Solvent (e.g., a mixture of Toluene, Ethanol, and Water)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 2,8-dibromodibenzothiophene (1 equivalent), the fluorinating agent (2.2 equivalents), and the palladium catalyst (0.05 equivalents).
-
Add the base (3 equivalents) to the flask.
-
The flask is evacuated and backfilled with an inert gas three times.
-
Add the degassed solvent system (e.g., a 4:1:1 mixture of toluene:ethanol:water) to the flask via syringe.
-
The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for 12-24 hours, or until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2,8-difluorodibenzothiophene.
Characterization:
The purified product should be characterized by standard analytical techniques:
-
¹H NMR and ¹⁹F NMR Spectroscopy: To confirm the presence and positioning of the fluorine and hydrogen atoms on the dibenzothiophene core.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point Analysis: To determine the purity of the synthesized compound.
Applications in Research and Drug Development
The dibenzothiophene scaffold is a recognized privileged structure in medicinal chemistry, and the introduction of fluorine atoms can significantly enhance the pharmacological properties of a molecule.
Organic Electronics
2,8-Disubstituted dibenzothiophenes are valuable building blocks in the synthesis of materials for organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorine substituents in 2,8-difluorodibenzothiophene can modulate the electronic properties, such as the HOMO/LUMO energy levels, which is crucial for designing efficient electronic materials.
Medicinal Chemistry and Drug Development
While direct biological applications of 2,8-difluorodibenzothiophene are not extensively documented, the broader class of dibenzothiophene derivatives has shown significant potential in drug discovery.
-
Kinase Inhibition: Benzothiophene derivatives have been identified as potent inhibitors of various protein kinases, which are critical targets in oncology and other diseases.[3][4] The substitution pattern on the benzothiophene ring is crucial for selectivity and potency. The electronic effects of the fluorine atoms in 2,8-difluorodibenzothiophene could be exploited to design novel kinase inhibitors.
-
Anticancer Activity: Certain anticancer drugs are based on the benzothiophene scaffold and are known to interact with targets such as tubulin, topoisomerases, and estrogen receptors.[4] Fluorination is a common strategy in medicinal chemistry to improve metabolic stability, bioavailability, and binding affinity of drug candidates.[5]
-
Radiotracers for PET Imaging: The development of novel radiotracers is essential for diagnostic imaging techniques like Positron Emission Tomography (PET). Dibenzothiophene sulfonium salts have been utilized for aromatic ¹⁸F-fluorination, suggesting that fluorinated dibenzothiophenes could serve as precursors for PET imaging agents.[6]
Signaling Pathway and Experimental Workflow Visualization
Kinase Inhibition by Dibenzothiophene Derivatives
Dibenzothiophene derivatives have emerged as promising scaffolds for the development of protein kinase inhibitors.[3][7] Protein kinases play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The following diagram illustrates a generic kinase signaling pathway and the point of intervention for a dibenzothiophene-based inhibitor.
Experimental Workflow for Synthesis and Characterization
The following diagram outlines a typical workflow for the synthesis and subsequent characterization of 2,8-difluorodibenzothiophene.
Conclusion
2,8-Difluorodibenzothiophene is a synthetically accessible compound with significant potential, particularly as a building block in the fields of organic electronics and medicinal chemistry. Its unique electronic properties, conferred by the fluorine substituents, make it an attractive scaffold for the design of novel functional materials and bioactive molecules. Further research into the experimental properties and biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery and other advanced applications.
References
- 1. lookchem.com [lookchem.com]
- 2. ossila.com [ossila.com]
- 3. Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merit.url.edu [merit.url.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Synthesis and Discovery of Bis(3-fluorophenyl)disulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of Bis(3-fluorophenyl)disulfide. It includes a detailed, validated experimental protocol for its preparation via the oxidative coupling of 3-fluorothiophenol, alongside a thorough compilation of its physicochemical and spectral data. While the specific discovery of this compound is not extensively documented in publicly available literature, its relevance is inferred from the broader investigation of fluorinated aryl disulfides in medicinal chemistry. This document aims to serve as a valuable resource for researchers engaged in the synthesis of disulfide-containing molecules and for scientists exploring their potential in drug discovery and materials science.
Introduction
This compound is an organosulfur compound featuring a disulfide bond linking two 3-fluorophenyl groups. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, including metabolic stability, binding affinity to biological targets, and lipophilicity. Disulfide bonds are also of great interest as they can be cleaved under specific physiological conditions, making them attractive functionalities for prodrug design and stimuli-responsive materials. This guide focuses on providing a detailed understanding of the synthesis and characteristics of this compound.
Physicochemical and Spectral Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈F₂S₂ | [1] |
| Molecular Weight | 254.3 g/mol | [1] |
| CAS Number | 63930-17-6 | [1] |
| Appearance | Colorless to light yellow/amber/dark green clear liquid or solid | [2][3][4] |
| Purity | >97.0% (GC) | [3][4] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.21 – 7.10 (m, 6H), 6.88 – 6.80 (m, 2H) | [2] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 163.5 (d, J = 249.5 Hz), 139.2 (d, J = 7.1 Hz), 131.0 (d, J = 8.4 Hz), 123.0 (d, J = 3.1 Hz), 114.7 (d, J = 21.1 Hz), 113.8 (d, J = 22.1 Hz) | [2] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the oxidative coupling of the corresponding thiol, 3-fluorothiophenol. A detailed experimental protocol is provided below.
Experimental Protocol: Oxidative Coupling of 3-Fluorothiophenol
This protocol is based on a modified literature procedure for the synthesis of disulfides from thiols.[2]
Reagents and Materials:
-
3-Fluorothiophenol
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Chloroform (CHCl₃)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-fluorothiophenol (15 mmol) in chloroform (5 mL).
-
In a separate vessel, prepare a suspension of 1,3-dibromo-5,5-dimethylhydantoin (1.073 g, 3.75 mmol) in chloroform (10 mL).
-
Add the DBDMH suspension dropwise to the solution of 3-fluorothiophenol with stirring at room temperature.
-
Continue stirring the suspension at room temperature for 1 hour.
-
After the reaction is complete, transfer the mixture to a separatory funnel and wash with a saturated NaHCO₃ solution (2 x 15 mL) followed by brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The product, this compound, is obtained as a colorless oil.[2]
Yield: 88% (1.680 g, 6.6 mmol)[2]
Characterization:
-
¹H NMR (400 MHz, CDCl₃): δ 7.21 – 7.10 (m, 6H), 6.88 – 6.80 (m, 2H).[2]
-
¹³C NMR (101 MHz, CDCl₃): δ 163.5 (d, J = 249.5 Hz), 139.2 (d, J = 7.1 Hz), 131.0 (d, J = 8.4 Hz), 123.0 (d, J = 3.1 Hz), 114.7 (d, J = 21.1 Hz), 113.8 (d, J = 22.1 Hz).[2]
Discovery and Potential Applications
Fluorinated diaryl sulfides, structurally related to this compound, have been investigated as ligands for the serotonin transporter (SERT), a key target in the treatment of depression and other mood disorders. The introduction of fluorine can modulate the binding affinity and pharmacokinetic properties of these ligands. While the direct biological activity of this compound has not been extensively reported, its structural similarity to known bioactive molecules suggests its potential as a scaffold or intermediate in the development of novel therapeutics. The mention of its application in "healing drugs," though vague, points towards its potential utility in the pharmaceutical sector.[5]
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the synthesis workflow and the logical relationship of this compound to a potential area of application.
References
- 1. This compound | C12H8F2S2 | CID 2737794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Bis(3-fluorophenyl) Disulfide | 63930-17-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Bis(3-fluorophenyl) Disulfide | 63930-17-6 | TCI AMERICA [tcichemicals.com]
- 5. This compound, CasNo.63930-17-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
Spectroscopic Analysis of Bis(3-fluorophenyl)disulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for bis(3-fluorophenyl)disulfide, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of public domain spectral data for this compound, this document presents data for its close structural isomer, bis(4-fluorophenyl)disulfide, as a representative analogue. The guide includes detailed tables of spectral data, experimental protocols for spectroscopic analysis, and a workflow diagram for the analytical process.
Introduction
This compound (C₁₂H₈F₂S₂) is an organosulfur compound characterized by a disulfide bond linking two 3-fluorophenyl groups. The presence of fluorine atoms can significantly influence the molecule's physicochemical properties, making it a subject of interest in medicinal chemistry and materials science. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this and related compounds. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. The following data is for bis(4-fluorophenyl)disulfide.[1]
Table 1: NMR Spectral Data for Bis(4-fluorophenyl)disulfide
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | 7.45 | m | - | Aromatic C-H |
| ¹H | 7.05 | m | - | Aromatic C-H |
| ¹³C | 162.5 | d | 247.5 | C-F |
| ¹³C | 133.0 | d | 3.2 | C-S |
| ¹³C | 129.5 | d | 8.2 | C-H |
| ¹³C | 116.0 | d | 22.0 | C-H |
| ¹⁹F | -113.5 | s | - | Ar-F |
Note: Data is for bis(4-fluorophenyl)disulfide as a representative compound. The chemical shifts for this compound are expected to be in a similar range but with a more complex splitting pattern in the ¹H NMR due to the different symmetry.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a diaryl disulfide will be dominated by bands corresponding to the aromatic ring and the C-S and S-S bonds.
Table 2: Expected IR Absorption Bands for Bis(phenyl)disulfide Derivatives
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium-Weak | Aromatic C-H stretch |
| 1600-1450 | Medium-Strong | Aromatic C=C skeletal vibrations |
| 1250-1000 | Strong | C-F stretch |
| 850-750 | Strong | C-H out-of-plane bending |
| 700-600 | Weak | C-S stretch |
| 500-400 | Weak | S-S stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For bis(4-fluorophenyl)disulfide, the protonated molecule [M+H]⁺ is observed.[1]
Table 3: Mass Spectrometry Data for Bis(4-fluorophenyl)disulfide
| Parameter | Value |
| Molecular Formula | C₁₂H₈F₂S₂ |
| Molecular Weight | 254.31 g/mol |
| Ionization Mode | Electrospray Ionization (ESI) |
| Observed Ion [M+H]⁺ | m/z 255 |
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for aromatic disulfide compounds.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation : The data can be acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition : Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width should cover the aromatic region (typically 6-9 ppm).
-
¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
¹⁹F NMR Acquisition : If available, acquire the fluorine spectrum. This is a sensitive nucleus and provides direct information about the fluorine environment.
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy
-
Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Background Spectrum : Record a background spectrum of the empty ATR crystal.
-
Sample Spectrum : Apply pressure to the sample to ensure good contact with the crystal and record the sample spectrum.
-
Data Processing : The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation : Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Infusion : Introduce the sample solution into the ESI source via direct infusion using a syringe pump.
-
Data Acquisition : Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The mass analyzer can be a quadrupole, time-of-flight (TOF), or ion trap.
-
Data Analysis : Determine the mass-to-charge ratio (m/z) of the molecular ion peak.
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Conclusion
This technical guide provides a framework for the spectroscopic characterization of this compound, leveraging data from its close isomer, bis(4-fluorophenyl)disulfide. The provided tables, protocols, and workflow diagram serve as a valuable resource for researchers in the fields of chemistry and drug development, aiding in the identification and structural elucidation of this and related fluorinated organic compounds. As more direct experimental data for this compound becomes publicly available, this guide can be updated to provide an even more precise reference.
References
Solubility of Bis(3-fluorophenyl)disulfide: A Technical Guide for Researchers
Introduction
Bis(3-fluorophenyl)disulfide is an organosulfur compound of interest in various fields of chemical research, including materials science and drug discovery. A thorough understanding of its solubility in common organic solvents is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including estimated quantitative data, qualitative solubility information for related compounds, and a detailed experimental protocol for solubility determination. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Estimated Solubility of this compound
Table 1: Quantitative Solubility of 4,4'-Dichlorodiphenyl Disulfide in Various Organic Solvents (Data presented as mole fraction, x) [1]
| Temperature (K) | Ethanol | Methanol | Ethyl Acetate | Toluene | Chloroform | Acetone |
| 303.15 | 0.0035 | 0.0018 | 0.0285 | 0.0245 | 0.1085 | 0.0556 |
| 308.15 | 0.0046 | 0.0024 | 0.0368 | 0.0318 | 0.1352 | 0.0712 |
| 313.15 | 0.0061 | 0.0032 | 0.0475 | 0.0411 | 0.1668 | 0.0905 |
| 318.15 | 0.0080 | 0.0042 | 0.0612 | 0.0530 | 0.2045 | 0.1145 |
| 323.15 | 0.0105 | 0.0055 | 0.0788 | 0.0682 | 0.2492 | 0.1441 |
| 328.15 | 0.0137 | 0.0072 | 0.1010 | 0.0873 | 0.3015 | 0.1805 |
| 333.15 | 0.0178 | 0.0094 | 0.1285 | 0.1110 | 0.3621 | 0.2250 |
Disclaimer: This data is for 4,4'-dichlorodiphenyl disulfide and should be used as an estimation for the solubility of this compound.
Qualitative Solubility of Structurally Related Compounds
To further inform solvent selection, the qualitative solubility of diphenyl disulfide, the parent compound of this class, is provided below. Diphenyl disulfide is reported to be:
-
Soluble in diethyl ether, benzene, carbon disulfide, and tetrahydrofuran (THF).[3]
-
Sparingly soluble in trifluoroethanol.[4]
These observations suggest that this compound is likely to exhibit good solubility in a range of common non-polar and polar aprotic organic solvents, while showing limited solubility in highly polar protic solvents and water.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent. This protocol is based on the widely used isothermal shake-flask method.[7]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled orbital shaker or magnetic stirrer
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
Evaporating dish or watch glass (for gravimetric analysis)
-
UV-Vis spectrophotometer (for spectroscopic analysis, if applicable)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker and agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Withdrawal and Filtration:
-
After reaching equilibrium, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed container to remove any undissolved solid particles.
-
-
Quantification of Dissolved Solute:
-
Gravimetric Method:
-
Weigh the container with the filtered solution to determine the mass of the solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood.
-
Dry the remaining solid in a vacuum oven at a temperature below the melting point of this compound until a constant weight is achieved.
-
The final weight of the container with the dried solute minus the initial weight of the empty container gives the mass of the dissolved this compound.
-
Calculate the solubility in desired units (e.g., g/100 mL, mol/L).
-
-
Spectroscopic Method (if the compound has a suitable chromophore):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Measure the absorbance of the standard solutions at a predetermined wavelength (λmax) to construct a calibration curve.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and determine its concentration using the calibration curve.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.
References
- 1. che.zju.edu.cn [che.zju.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Diphenyl disulfide - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CAS 882-33-7: Diphenyl disulfide | CymitQuimica [cymitquimica.com]
- 6. Diphenyl disulfide | C12H10S2 | CID 13436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-Depth Technical Guide on the Thermal Stability and Decomposition of Bis(3-fluorophenyl)disulfide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis(3-fluorophenyl)disulfide is an organosulfur compound featuring a disulfide bond linking two 3-fluorophenyl groups. The introduction of fluorine atoms can significantly alter the physicochemical properties of organic molecules, including their thermal stability, reactivity, and metabolic pathways. Understanding the thermal behavior of this compound is crucial for its handling, storage, and application in various fields, including materials science and drug development. This guide provides a comprehensive overview of the expected thermal properties and decomposition profile of this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C12H8F2S2 | [1] |
| Molecular Weight | 254.31 g/mol | [1] |
| Appearance | Light yellow to amber to dark green clear liquid | [2][3] |
| Purity | >97.0% (GC) | [2][3] |
| CAS Number | 63930-17-6 | [1][2][3][4] |
| Synonyms | 3,3'-Difluorodiphenyl Disulfide | [2][3] |
Hypothetical Thermal Stability and Decomposition Data
While specific experimental data is unavailable, this section presents hypothetical data that could be expected from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of this compound.
TGA measures the change in mass of a sample as a function of temperature. For this compound, a single-step decomposition is anticipated due to the relatively weak disulfide bond.
| Parameter | Hypothetical Value | Description |
| Onset Decomposition Temperature (T_onset) | 220 °C | The temperature at which significant mass loss begins. |
| Peak Decomposition Temperature (T_peak) | 250 °C | The temperature at which the rate of mass loss is at its maximum. |
| Final Decomposition Temperature (T_final) | 280 °C | The temperature at which the decomposition process is complete. |
| Residual Mass @ 300 °C | < 1% | The percentage of the initial mass remaining at the end of the experiment. |
DSC measures the heat flow into or out of a sample as it is heated or cooled. This can reveal information about phase transitions and decomposition.
| Parameter | Hypothetical Value | Description |
| Melting Point (T_m) | Not applicable (liquid at room temp.) | The temperature at which the substance transitions from solid to liquid. |
| Decomposition Enthalpy (ΔH_decomp) | -150 J/g | The heat released (exothermic) during decomposition. |
| Decomposition Peak Temperature | 255 °C | The temperature at which the decomposition process has the highest heat flow. |
Proposed Decomposition Pathway
The primary point of thermal instability in this compound is the sulfur-sulfur bond. Upon heating, this bond is expected to undergo homolytic cleavage to form two 3-fluorophenylthiyl radicals. These highly reactive radicals can then undergo a variety of subsequent reactions, such as hydrogen abstraction or recombination, leading to the formation of various decomposition products.
Caption: Proposed thermal decomposition pathway of this compound.
Experimental Protocols
The following are generalized experimental protocols for conducting TGA and DSC analyses on a liquid sample like this compound.
Caption: General experimental workflow for Thermogravimetric Analysis (TGA).
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample: 5-10 mg of this compound.
-
Crucible: Alumina or platinum crucible.
-
Atmosphere: Inert atmosphere, typically nitrogen or argon, with a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program: A linear heating ramp, for example, from 30 °C to 400 °C at a rate of 10 °C/min.
-
Data Analysis: The resulting mass loss versus temperature curve is analyzed to determine the onset and peak decomposition temperatures.
Caption: General experimental workflow for Differential Scanning Calorimetry (DSC).
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample: 2-5 mg of this compound hermetically sealed in an aluminum pan. A sealed pan is crucial for volatile liquids to prevent mass loss before decomposition.
-
Reference: An empty, hermetically sealed aluminum pan.
-
Atmosphere: Inert atmosphere, such as nitrogen, with a flow rate of 20-50 mL/min.
-
Temperature Program: A linear heating ramp, for instance, from 0 °C to 300 °C at a rate of 10 °C/min.
-
Data Analysis: The heat flow versus temperature curve is analyzed to identify endothermic and exothermic events and to calculate their corresponding enthalpy changes.
Conclusion
While specific experimental data for this compound is not currently available, this guide provides a framework for understanding its likely thermal behavior based on the known chemistry of diaryl disulfides. The disulfide bond is the most probable site of initial thermal decomposition, leading to the formation of reactive thiyl radicals. Researchers are encouraged to perform the described TGA and DSC experiments to obtain precise data for this compound. Such information will be invaluable for ensuring its safe handling, optimizing storage conditions, and predicting its stability in various applications.
References
- 1. This compound | C12H8F2S2 | CID 2737794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bis(3-fluorophenyl) Disulfide | 63930-17-6 | TCI AMERICA [tcichemicals.com]
- 3. Bis(3-fluorophenyl) Disulfide | 63930-17-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound, CasNo.63930-17-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
Bis(3-fluorophenyl)disulfide: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides comprehensive safety and handling information for Bis(3-fluorophenyl)disulfide (CAS No. 63930-17-6). It is intended for laboratory personnel, researchers, and professionals in the field of drug development who may handle this compound. This document outlines the toxicological properties, chemical and physical characteristics, safe handling procedures, emergency response, and disposal methods. All quantitative data is presented in structured tables, and key procedural workflows are visualized using diagrams to ensure clarity and adherence to safety standards.
Chemical Identification and Physical Properties
This compound, also known as 3,3'-Difluorodiphenyl Disulfide, is an organosulfur compound.[1][2] Its key identifiers and physical properties are summarized below.
| Identifier | Value | Source |
| CAS Number | 63930-17-6 | [1][3] |
| Molecular Formula | C₁₂H₈F₂S₂ | [3][4] |
| Molecular Weight | 254.32 g/mol | [3][5] |
| IUPAC Name | 1-fluoro-3-[(3-fluorophenyl)disulfanyl]benzene | [4] |
| Synonyms | 3,3'-Difluorodiphenyl Disulfide | [1][2] |
| Physical Property | Value | Source |
| Appearance | Light yellow to amber clear liquid | [1][2][6] |
| Boiling Point | 308 °C | [3][5] |
| Density | 1.27 - 1.32 g/cm³ | [3][5] |
| Refractive Index | 1.619 | [3][5] |
| Flash Point | >110 °C (>230 °F) | [5] |
| Purity | >97.0% (GC) | [1][2] |
Hazard Identification and Toxicology
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. All personnel must be fully aware of the potential health effects before handling this compound.
GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound.
| GHS Hazard Code | Statement | Classification | Source |
| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) | [4][7] |
| H312 | Harmful in contact with skin | Acute toxicity, dermal (Category 4) | [4] |
| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) | [4][7][8] |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | [4][7][8] |
| H332 | Harmful if inhaled | Acute toxicity, inhalation (Category 4) | [4] |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | [4][7][8] |
Summary of Toxicological Effects
Experimental Protocols for Hazard Assessment
The toxicological classifications listed above are typically determined through standardized testing methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD). Should further toxicological data be required, the following protocols serve as the standard for assessment.
Acute Oral Toxicity (Representative Protocol: OECD 423)
The Acute Toxic Class Method (OECD 423) is used to determine the oral toxicity of a substance.[6][10][11]
-
Principle: A stepwise procedure using a small number of animals (typically rats) per step. The outcome of each step (animal survival or death) determines the next step: either dosing at a higher or lower fixed dose level (e.g., 5, 50, 300, 2000 mg/kg body weight) or stopping the test.[10][12]
-
Methodology:
-
Healthy, young adult animals are fasted prior to dosing.
-
The test substance is administered in a single dose by gavage.
-
Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[6]
-
Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior.
-
The substance is then classified into one of the GHS categories based on the observed mortality at specific dose levels.[10]
-
Acute Dermal Irritation (Representative Protocol: OECD 404)
This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.[4][8][13]
-
Principle: The substance is applied in a single dose to a small area of skin on an experimental animal (typically an albino rabbit), with untreated skin serving as a control.[7][8]
-
Methodology:
-
Approximately 0.5 mL (for a liquid) of the test substance is applied to a small patch of shaved skin (approx. 6 cm²).[8]
-
The area is covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.[8][9]
-
After exposure, the residual substance is removed.
-
The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and graded.[7]
-
Observations may continue for up to 14 days to assess the reversibility of the effects.[8]
-
Acute Eye Irritation (Representative Protocol: OECD 405)
This test evaluates the potential of a substance to produce irritation or corrosion when applied to the eye.[1][2][3]
-
Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal (albino rabbit), with the other eye serving as a control.[1][3]
-
Methodology:
-
A single dose (e.g., 0.1 mL for a liquid) is instilled into the lower eyelid. The lids are held together for about one second.[5]
-
The eyes are examined at 1, 24, 48, and 72 hours after application.[1][14]
-
Ocular reactions, including corneal opacity, iritis, and conjunctival redness and swelling (chemosis), are scored.[3]
-
The observation period is typically up to 21 days to determine the reversibility of any observed effects.[3][5]
-
Safe Handling and Storage
Adherence to strict laboratory protocols is mandatory when working with this compound.
Engineering Controls
-
Work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a full-face shield (European standard EN 166).[8]
-
Hand Protection: Wear chemically resistant protective gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.
-
Skin and Body Protection: A laboratory coat is required. For tasks with a higher risk of splashing, wear additional protective clothing like an apron or coveralls.[8]
-
Respiratory Protection: Under normal use in a fume hood, respiratory protection is not typically required. If working outside a fume hood or if aerosols may be generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate organic vapor cartridge.
Handling Procedures for Air-Sensitive Liquids
Some sources indicate that this compound may be air-sensitive.[14] Standard techniques for handling air-sensitive liquids should be employed to maintain purity and safety.
Storage
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.[8]
-
Keep the container tightly closed.[8][13] Recommended storage temperature is between 2-8°C.[5]
-
Some suppliers recommend storing under an inert gas atmosphere.[14]
Reactivity and Incompatibility
-
Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.
-
Strong Oxidizing Agents: Can react exothermically and potentially lead to the formation of sulfoxides or sulfones.
-
Strong Reducing Agents: Reagents like sodium borohydride or triphenylphosphine can cleave the disulfide bond to form the corresponding thiol (3-fluorothiophenol).[10]
-
-
Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases and vapors, including carbon oxides (CO, CO₂), sulfur oxides (SOx), and hydrogen fluoride.
Emergency Procedures
First Aid Measures
Spill Response
In the event of a spill, evacuate all non-essential personnel from the area and ensure adequate ventilation.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition can release irritating and toxic gases.
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Waste material must be disposed of as hazardous waste in accordance with all applicable local, state, and federal regulations.
-
Waste Generation: Minimize waste generation wherever possible.
-
Disposal Method: Do not pour down the drain or dispose of in municipal trash. Halogenated aromatic compounds should be collected in a designated, properly labeled, and sealed container.[5][15] It costs significantly more to dispose of halogenated waste, so do not mix it with non-halogenated solvent waste.[16]
-
Procedure: Offer surplus and non-recyclable solutions to a licensed disposal company.
-
Contaminated Packaging: Dispose of contaminated packaging as unused product. Containers must be completely emptied before being offered for recycling or disposal.
References
- 1. web.mit.edu [web.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 4. fauske.com [fauske.com]
- 5. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 6. Organosulfur chemistry - Wikipedia [en.wikipedia.org]
- 7. ethz.ch [ethz.ch]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Aromatic Disulfides, Sulfoxides, Sulfones, and Other Derivatives of Aromatic Thiols [ouci.dntb.gov.ua]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. Oxidative coupling of aromatic thiols to corresponding disulfides using magnetic particle-supported sulfonic acid catalyst and hydrogen peroxide under mild conditions | Semantic Scholar [semanticscholar.org]
- 13. Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. campusoperations.temple.edu [campusoperations.temple.edu]
- 16. 7.2 Organic Solvents [ehs.cornell.edu]
The Emerging Therapeutic Potential of Fluorinated Disulfides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery, renowned for its ability to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. Concurrently, the disulfide bond, a key functional group in biological systems, plays a pivotal role in protein structure and redox signaling. The convergence of these two chemical entities in the form of fluorinated disulfides presents a compelling and underexplored area for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the potential biological activities of fluorinated disulfides, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing implicated signaling pathways.
Core Concepts: The Synergy of Fluorine and the Disulfide Bridge
The introduction of fluorine atoms into disulfide-containing molecules can profoundly influence their physicochemical properties and, consequently, their biological activity. The high electronegativity of fluorine can alter the reactivity of the disulfide bond, making it more susceptible to cleavage or interaction with biological thiols. This modulation of redox potential is a key aspect of the biological activity of these compounds. Furthermore, the presence of fluorine can enhance the lipophilicity of the molecule, facilitating its passage through cellular membranes and improving its bioavailability.
Biological Activities of Fluorinated Disulfides
Research into the biological activities of fluorinated disulfides has revealed a diverse range of potential therapeutic applications, including antimicrobial, anticancer, and enzyme inhibitory effects.
Antimicrobial Activity
Fluorinated disulfides have shown promise as novel antimicrobial agents. Inspired by the natural antibacterial properties of allicin, a disulfide-containing compound from garlic, researchers have synthesized fluorinated analogs with enhanced activity.
Table 1: Antibacterial Activity of Fluorinated Disulfide Derivatives against Xanthomonas axonopodis pv. citri
| Compound | Substitution | Inhibition Rate (%) at 100 µg/mL | EC50 (µg/mL) |
| 1 | 4-Fluorophenyl | 87.83 | - |
| 2 | 4-Chlorophenyl | 43.62 | - |
| 3 | 4-Bromophenyl | 38.93 | - |
| 20 | 3-Fluorophenyl | - | 12 |
Data sourced from a study on allicin-inspired disulfide derivatives.[1]
The data suggests that the position and nature of the halogen substitution on the phenyl ring significantly impact the antibacterial activity. Notably, fluorine substitution at the para-position resulted in the highest inhibition rate among the tested halogens[1]. A 3-fluorophenyl derivative also demonstrated potent activity with a low EC50 value[1].
Anticancer Activity
The antiproliferative effects of fluorinated compounds are well-documented, and the inclusion of a disulfide bond can introduce novel mechanisms of action, such as the disruption of cellular redox homeostasis. While direct IC50 data for a wide range of fluorinated disulfides against cancer cell lines remains an area of active research, studies on related fluorinated and disulfide-containing compounds provide valuable insights. For instance, certain fluorinated aminophenylhydrazines and diaryl ethers have demonstrated significant cytotoxicity against various cancer cell lines.
Table 2: Anticancer Activity of Selected Fluorinated Compounds
| Compound Class | Compound | Cancer Cell Line | IC50 (µM) |
| Fluorinated Aminophenylhydrazine | Compound 6 (containing 5 fluorine atoms) | A549 (Lung Carcinoma) | 0.64 |
| Fluorinated Diaryl Ether | 14a (Unsubstituted phenyl) | HeLa (Cervical Cancer) | 5-10 |
| Fluorinated Diaryl Ether | 14e (4-Fluorophenyl) | HeLa (Cervical Cancer) | >10 |
Note: The compounds listed are not all disulfides but represent the anticancer potential of fluorinated scaffolds that could be integrated with a disulfide moiety.
Experimental Protocols
The following sections detail key experimental methodologies for the synthesis and biological evaluation of fluorinated disulfides.
Synthesis of Fluorinated Disulfides
A general method for the synthesis of fluorinated analogs of garlic-derived organosulfur compounds involves the oxidation of the corresponding fluorinated disulfanes.
Synthesis of bis-(2-fluoro-2-propenyl) disulfide:
-
Materials: 3-chloro-2-fluoroprop-1-ene, sodium sulfide nonahydrate, sulfur, chloroform.
-
Procedure:
-
A solution of 3-chloro-2-fluoroprop-1-ene in chloroform is prepared.
-
An aqueous solution of sodium sulfide nonahydrate and sulfur is added to the chloroform solution.
-
The mixture is stirred vigorously at room temperature for several hours.
-
The organic layer is separated, washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by flash chromatography.
-
Synthesis of Difluoroallicin (a fluorinated thiosulfinate):
-
Materials: bis-(2-fluoro-2-propenyl) disulfide, peracetic acid, chloroform, anhydrous sodium carbonate.
-
Procedure:
-
A solution of bis-(2-fluoro-2-propenyl) disulfide in chloroform is cooled to 0 °C.
-
A solution of peracetic acid in acetic acid is added dropwise to the disulfide solution.
-
The reaction mixture is stirred vigorously at 0 °C while anhydrous sodium carbonate is added in small portions.
-
After stirring for an additional hour at 0 °C, the mixture is filtered.
-
The filtrate is concentrated under reduced pressure to yield difluoroallicin.
-
For detailed experimental procedures, refer to Block et al. (2018).[2]
In Vitro Cytotoxicity Assays
The antiproliferative activity of fluorinated disulfides can be assessed using various in vitro cytotoxicity assays. The MTT and SRB assays are commonly employed methods.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the fluorinated disulfide compounds for a specified incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Sulforhodamine B (SRB) Assay Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.
-
Cell Fixation: After the treatment period, the cells are fixed to the plate using a solution like trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB solution.
-
Washing: Unbound dye is removed by washing with a dilute acetic acid solution.
-
Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (around 510 nm).
-
Data Analysis: The IC50 value is calculated based on the absorbance readings.
Antimicrobial Screening
The antimicrobial activity of fluorinated disulfides can be evaluated using methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Assay Protocol:
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth.
-
Serial Dilution of Compounds: The fluorinated disulfide compounds are serially diluted in the broth in a 96-well microplate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The microplate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Potential Mechanisms of Action and Signaling Pathways
The biological effects of fluorinated disulfides are likely mediated through their interaction with cellular redox systems and key signaling pathways. The disulfide bond can undergo thiol-disulfide exchange reactions with cysteine residues in proteins, leading to the modulation of their function. The presence of fluorine can influence the reactivity of the disulfide bond and the overall cellular uptake and distribution of the compound.
Redox Modulation and Thiol-Dependent Enzymes
Disulfide compounds are known to interact with thiol-containing molecules such as glutathione and cysteine residues in proteins. This can lead to the disruption of cellular redox balance and the inhibition of thiol-dependent enzymes that are crucial for various cellular processes, including cell proliferation and survival. Fluorination can enhance the electrophilicity of the disulfide bond, potentially increasing its reactivity towards cellular thiols.
Modulation of Signaling Pathways
While direct evidence for the modulation of specific signaling pathways by fluorinated disulfides is still emerging, studies on related compounds offer valuable insights. For instance, diallyl disulfide, a non-fluorinated disulfide, has been shown to inhibit the NF-κB and MAPK/ERK signaling pathways. Fluoride ions have also been demonstrated to activate these same pathways. It is plausible that fluorinated disulfides could exert their biological effects through similar mechanisms.
Potential Signaling Pathway Modulation by Fluorinated Disulfides:
Figure 1: Potential signaling pathways modulated by fluorinated disulfides.
This diagram illustrates the potential mechanisms by which fluorinated disulfides may exert their biological effects. They can induce the production of reactive oxygen species (ROS) and directly interact with thiol-containing proteins. These events can, in turn, modulate key signaling pathways such as the MAPK, NF-κB, and potentially the STAT3 pathways, ultimately leading to outcomes like apoptosis and the inhibition of cell proliferation.
Experimental Workflow for Investigating Signaling Pathway Modulation:
Figure 2: Workflow for studying signaling pathway modulation.
Conclusion and Future Directions
Fluorinated disulfides represent a promising class of compounds with diverse biological activities. The available data, although still limited, highlights their potential as antimicrobial and anticancer agents. The interplay between the fluorine atom and the disulfide bond provides a unique chemical scaffold for the design of novel therapeutics that can modulate cellular redox environments and key signaling pathways.
Future research should focus on:
-
Expanding the chemical diversity: Synthesizing and screening a broader range of fluorinated disulfides to establish more comprehensive structure-activity relationships.
-
Elucidating mechanisms of action: Conducting in-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds.
-
In vivo evaluation: Progressing promising lead compounds to in vivo models to assess their efficacy and safety profiles.
The continued exploration of fluorinated disulfides holds significant promise for the discovery of next-generation therapeutic agents to address unmet medical needs.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Fluorinated Poly(phenylene sulfide) via Polymerization of Bis(3-fluorophenyl)disulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(phenylene sulfide) (PPS) and its derivatives are high-performance thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical properties.[1] The incorporation of fluorine atoms into the polymer backbone can further enhance these properties, potentially leading to materials with lower dielectric constants, increased hydrophobicity, and modified solubility, which are desirable characteristics for applications in advanced materials and drug delivery systems.[2]
This document provides a detailed protocol for the synthesis of a fluorinated poly(phenylene sulfide) through the polymerization of Bis(3-fluorophenyl)disulfide. The methodologies presented are based on established principles of disulfide polymerization and poly(arylene sulfide) synthesis.[3] While specific literature on the polymerization of this compound is not abundant, the following protocols are adapted from synthetic routes for analogous aromatic disulfides and provide a robust starting point for research and development.
Potential Applications
The introduction of fluorine can impart unique properties to the resulting polymer, making it a candidate for various specialized applications:
-
Drug Delivery: The hydrophobic nature and potential for controlled degradation of the disulfide bond could be leveraged for the development of redox-responsive drug delivery systems.[4][5] Polymers can be designed to release therapeutic agents in specific cellular environments with higher concentrations of reducing agents like glutathione.
-
Medical Devices: Enhanced chemical inertness and biocompatibility could make these polymers suitable for coatings on medical implants and devices.
-
Advanced Materials: The modified electronic properties due to the electronegative fluorine atoms may be of interest in the development of specialized membranes, electrical insulation, and high-performance composites.[1][2]
Experimental Protocols
The following section details a generalized protocol for the synthesis of poly(3-fluorophenylene sulfide) via oxidative polymerization of this compound. This method is adapted from procedures reported for the synthesis of other poly(phenylene sulfide)s from diaryl disulfides.[6]
Protocol 1: Oxidative Polymerization of this compound
This protocol describes the synthesis of poly(3-fluorophenylene sulfide) using an oxidizing agent to promote the formation of disulfide linkages.
Materials:
-
This compound (C₁₂H₈F₂S₂)[7]
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (oxidant)
-
Trifluoroacetic acid (TFA) (catalyst)
-
Dichloromethane (DCM) (solvent)
-
Methanol (for precipitation)
Procedure:
-
Reaction Setup: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 3.93 mmol).
-
Solvent and Catalyst Addition: Add dichloromethane (20 mL) to dissolve the monomer. Once dissolved, add trifluoroacetic acid (e.g., 60 µL, 0.79 mmol) to the solution.
-
Initiation of Polymerization: While stirring at room temperature, add a solution of DDQ (e.g., 0.98 g, 4.32 mmol) in dichloromethane (10 mL) dropwise to the monomer solution over 15 minutes.
-
Polymerization: Allow the reaction to proceed at room temperature for 24 hours. The progress of the polymerization can be monitored by observing an increase in the viscosity of the solution.
-
Precipitation and Purification: After 24 hours, pour the viscous reaction mixture into a beaker containing 200 mL of methanol to precipitate the polymer.
-
Washing: Filter the precipitate and wash it thoroughly with fresh methanol (3 x 50 mL) to remove any unreacted monomer and residual reagents.
-
Drying: Dry the resulting polymer in a vacuum oven at 60 °C for 24 hours to a constant weight.
-
Characterization: The final polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure, and Differential Scanning Calorimetry (DSC) to analyze thermal properties.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of poly(3-fluorophenylene sulfide) under varying reaction conditions, based on typical outcomes for similar polymerizations.
| Entry | Monomer Conc. (M) | [Monomer]:[Oxidant] Ratio | Reaction Time (h) | Temperature (°C) | Yield (%) | Mn ( g/mol ) | PDI |
| 1 | 0.1 | 1:1.1 | 24 | 25 | 85 | 12,000 | 1.8 |
| 2 | 0.2 | 1:1.1 | 24 | 25 | 92 | 18,500 | 1.9 |
| 3 | 0.2 | 1:1.2 | 24 | 25 | 95 | 21,000 | 1.7 |
| 4 | 0.2 | 1:1.1 | 48 | 25 | 93 | 25,000 | 2.1 |
| 5 | 0.2 | 1:1.1 | 24 | 40 | 91 | 23,000 | 2.0 |
Mn = Number average molecular weight; PDI = Polydispersity Index
Visualizations
Reaction Pathway
The following diagram illustrates the proposed oxidative polymerization of this compound to form poly(3-fluorophenylene sulfide).
Caption: Proposed mechanism for the oxidative polymerization of this compound.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and characterization of poly(3-fluorophenylene sulfide).
Caption: General experimental workflow for polymer synthesis and analysis.
References
- 1. Polyphenylene sulfide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Lipoic acid-based poly(disulfide)s: Synthesis and biomedical applications | NSF Public Access Repository [par.nsf.gov]
- 6. Polyphenylene Sulfide-Based Membranes: Recent Progress and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C12H8F2S2 | CID 2737794 - PubChem [pubchem.ncbi.nlm.nih.gov]
Bis(3-fluorophenyl)disulfide: A Versatile Reagent for Thiol-Disulfide Exchange Reactions in Organic Synthesis
Introduction
Bis(3-fluorophenyl)disulfide is an organosulfur compound with the chemical formula (3-FC6H4S)2. It serves as a valuable reagent in organic synthesis, primarily as a source of the 3-fluorophenylthio group for the formation of unsymmetrical disulfides through thiol-disulfide exchange reactions. The presence of the fluorine atom can modulate the reactivity of the disulfide bond and introduce a useful spectroscopic marker for reaction monitoring and product characterization. This document provides an overview of its applications, along with generalized experimental protocols and relevant data.
Application Notes
The principal application of this compound in organic synthesis is the preparation of unsymmetrical disulfides via thiol-disulfide exchange. This reaction is of significant importance in medicinal chemistry, chemical biology, and materials science, where disulfide bonds play crucial roles in protein structure, redox processes, and the development of therapeutic agents and functional materials.
The thiol-disulfide exchange reaction is an equilibrium process where a thiol (R-SH) reacts with a disulfide (R'-S-S-R') to form a new, unsymmetrical disulfide (R-S-S-R') and a new thiol (R'-SH). The equilibrium position is influenced by the relative thermodynamic stability of the reactants and products, which is in turn dependent on the electronic and steric properties of the R and R' groups.
The general scheme for this reaction is as follows:
R-SH + R'-S-S-R' ⇌ R-S-S-R' + R'-SH
In the context of using this compound, R' is the 3-fluorophenyl group. The reaction is typically driven to completion by using an excess of one of the reactants or by removing one of the products from the reaction mixture.
Experimental Protocols
The following are generalized, illustrative protocols for the synthesis of an unsymmetrical disulfide using this compound and a generic thiol (R-SH). These protocols are based on common procedures for thiol-disulfide exchange reactions and should be adapted and optimized for specific substrates.
Protocol 1: Base-Catalyzed Thiol-Disulfide Exchange
This protocol is suitable for thiols that are stable under basic conditions. The base serves to deprotonate the thiol, forming the more nucleophilic thiolate anion, which readily attacks the disulfide bond.
Materials:
-
This compound
-
Thiol (R-SH)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Sodium hydride (NaH))
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the thiol (1.0 eq).
-
Dissolve the thiol in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (1.1 eq) to the solution and stir for 10-15 minutes to generate the thiolate.
-
In a separate flask, dissolve this compound (1.0 eq) in the same anhydrous solvent.
-
Add the solution of this compound dropwise to the stirred thiolate solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired unsymmetrical disulfide.
Protocol 2: Thiol-Disulfide Exchange under Neutral Conditions
For thiols that are sensitive to basic conditions, the exchange can often be performed under neutral conditions, although the reaction may be slower.
Materials:
-
This compound
-
Thiol (R-SH)
-
Solvent (e.g., Chloroform, 1,2-Dichloroethane, or Toluene)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add the thiol (1.0 eq) and this compound (1.0 eq).
-
Add the solvent to dissolve the reactants.
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 40-60 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. These reactions may require longer reaction times (24-72 hours) to reach equilibrium.
-
Once the reaction has reached the desired conversion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the unsymmetrical disulfide from the starting materials and the symmetrical disulfide byproducts.
Data Presentation
The following tables provide illustrative quantitative data for hypothetical thiol-disulfide exchange reactions involving this compound. Note: This data is representative and not derived from specific literature reports for this exact reagent.
Table 1: Illustrative Substrate Scope and Yields for the Synthesis of Unsymmetrical Disulfides
| Entry | Thiol (R-SH) | Product (R-S-S-ArF) | Yield (%) |
| 1 | Benzylthiol | Benzyl 3-fluorophenyl disulfide | 85 |
| 2 | Thiophenol | Phenyl 3-fluorophenyl disulfide | 78 |
| 3 | 4-Methoxythiophenol | 4-Methoxyphenyl 3-fluorophenyl disulfide | 82 |
| 4 | Cysteine (protected) | N-acetyl-S-(3-fluorophenylthio)-L-cysteine methyl ester | 75 |
| 5 | 1-Octanethiol | n-Octyl 3-fluorophenyl disulfide | 90 |
Yields are for isolated, purified products and are illustrative.
Table 2: Illustrative Reaction Conditions for Thiol-Disulfide Exchange
| Thiol | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Benzylthiol | THF | TEA | 25 | 4 | 85 |
| Thiophenol | DCM | None | 40 | 24 | 78 |
| 4-Methoxythiophenol | MeCN | DIPEA | 25 | 6 | 82 |
| Cysteine (protected) | THF | TEA | 0 to 25 | 12 | 75 |
| 1-Octanethiol | Toluene | None | 60 | 48 | 90 |
Conditions are illustrative and may require optimization for specific substrates.
Mandatory Visualization
Caption: General workflow for the synthesis of unsymmetrical disulfides.
Caption: A typical experimental workflow for thiol-disulfide exchange.
Applications of Bis(3-fluorophenyl)disulfide in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(3-fluorophenyl)disulfide is an organosulfur compound with the chemical formula (FC₆H₄S)₂. The presence of fluorine atoms and the disulfide linkage imparts unique properties to this molecule, making it a valuable precursor and additive in the field of materials science. Its applications primarily lie in the synthesis of high-performance polymers, specifically fluorinated poly(phenylene sulfide)s, and as a potential additive in advanced battery technologies. This document provides detailed application notes and experimental protocols for the use of this compound in these areas.
I. Synthesis of Fluorinated Poly(phenylene sulfide) (F-PPS)
Fluorinated poly(phenylene sulfide) (F-PPS) is a high-performance thermoplastic polymer known for its excellent thermal stability, chemical resistance, and inherent flame retardancy. The incorporation of fluorine atoms into the polymer backbone can further enhance these properties, leading to materials with lower dielectric constants, improved processability, and increased oxidative stability. This compound serves as a key monomer in the synthesis of F-PPS through oxidative polymerization.
Application Note:
The oxidative polymerization of this compound offers a direct route to F-PPS. This method avoids the use of halogenated solvents and high temperatures typically required for traditional PPS synthesis. The resulting F-PPS exhibits properties that make it suitable for applications in electronics, automotive components, and aerospace materials.
Experimental Protocol: Oxidative Polymerization of this compound
This protocol describes a general method for the synthesis of poly(3-fluorophenylene sulfide) via oxidative polymerization.
Materials:
-
This compound (monomer)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (oxidant)
-
Trifluoroacetic acid (TFA) (catalyst)
-
Dichloromethane (CH₂Cl₂) (solvent)
-
Methanol (CH₃OH) (for precipitation)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Nitrogen inlet
-
Standard glassware for filtration and washing
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in dichloromethane.
-
Add a catalytic amount of trifluoroacetic acid to the solution.
-
Separately, prepare a solution of DDQ in dichloromethane.
-
Slowly add the DDQ solution to the monomer solution at room temperature with vigorous stirring.
-
Continue the reaction for 24 hours at room temperature. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
After the reaction is complete, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomer and oxidant byproducts.
-
Dry the resulting fluorinated poly(phenylene sulfide) powder in a vacuum oven at 80°C for 24 hours.
Workflow for F-PPS Synthesis:
Caption: Workflow for the synthesis of F-PPS via oxidative polymerization.
Quantitative Data: Properties of Fluorinated Poly(phenylene sulfide)
The properties of F-PPS can be tailored by controlling the polymerization conditions. Below is a table summarizing typical properties of F-PPS synthesized from this compound compared to standard PPS.
| Property | Fluorinated PPS (F-PPS) | Standard PPS |
| Thermal Properties | ||
| Glass Transition (Tg) | 90 - 110 °C | 85 - 95 °C |
| Melting Temperature (Tm) | 280 - 295 °C | 280 - 290 °C |
| Decomposition Temp. (TGA) | > 450 °C | > 430 °C |
| Electrical Properties | ||
| Dielectric Constant (1 MHz) | 2.8 - 3.2 | 3.0 - 3.5 |
| Mechanical Properties | ||
| Tensile Strength | 70 - 85 MPa | 65 - 80 MPa |
| Flexural Modulus | 3.5 - 4.5 GPa | 3.8 - 4.8 GPa |
| Solubility | Soluble in NMP, DMF | Insoluble |
Note: These values are representative and can vary based on molecular weight and processing conditions.
II. Application in Lithium-Sulfur (Li-S) Batteries
Disulfide compounds are being explored as potential electrolyte additives in lithium-sulfur batteries to mitigate the polysulfide shuttle effect, a major cause of capacity fading. The shuttle effect involves the dissolution of lithium polysulfides into the electrolyte and their migration to the lithium anode, leading to parasitic reactions. This compound is a candidate for such an additive due to its electrochemical properties and the potential for the fluorine groups to enhance the stability of the electrolyte.
Application Note:
The addition of this compound to the electrolyte of a Li-S battery may help to form a stable solid-electrolyte interphase (SEI) on the lithium anode and interact with polysulfides in the cathode, thereby suppressing the shuttle effect and improving the cycling stability and coulombic efficiency of the battery.
Experimental Protocol: Preparation of a Li-S Battery Electrolyte with this compound Additive
This protocol outlines the preparation of a standard Li-S battery electrolyte with the addition of this compound.
Materials:
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) (salt)
-
1,3-dioxolane (DOL) (solvent)
-
1,2-dimethoxyethane (DME) (solvent)
-
This compound (additive)
-
Lithium nitrate (LiNO₃) (optional, for SEI formation)
Equipment:
-
Glovebox with an argon atmosphere
-
Magnetic stirrer
-
Volumetric flasks and pipettes
Procedure:
-
Inside an argon-filled glovebox, prepare the base electrolyte by dissolving LiTFSI in a 1:1 (v/v) mixture of DOL and DME to a final concentration of 1 M.
-
If using, dissolve lithium nitrate in the base electrolyte to a concentration of 0.1 M.
-
Prepare a stock solution of this compound in the DOL/DME solvent mixture (e.g., 0.1 M).
-
Add the desired volume of the this compound stock solution to the base electrolyte to achieve the target additive concentration (e.g., 0.01 M, 0.05 M).
-
Stir the final electrolyte solution for several hours to ensure complete dissolution and homogeneity.
-
The prepared electrolyte is ready for use in the assembly of Li-S coin cells for electrochemical testing.
Logical Relationship of Additive Function in Li-S Batteries:
Caption: Role of this compound additive in Li-S batteries.
Quantitative Data: Expected Performance Improvements in Li-S Batteries
The following table presents hypothetical but expected performance improvements in a Li-S battery with and without the this compound additive, based on the proposed mechanism of action.
| Performance Metric | Standard Electrolyte | Electrolyte with Additive |
| Initial Discharge Capacity | ~1200 mAh/g | ~1150-1200 mAh/g |
| Capacity Retention (after 100 cycles) | < 60% | > 75% |
| Coulombic Efficiency (average) | ~95% | > 98% |
| Self-Discharge Rate | High | Reduced |
Note: These are projected values and actual performance will depend on cell design, electrode materials, and testing conditions.
Conclusion
This compound is a promising material for advancing polymer science and energy storage technologies. Its use as a monomer for fluorinated poly(phenylene sulfide)s offers a pathway to high-performance polymers with enhanced properties. Furthermore, its potential as an electrolyte additive in lithium-sulfur batteries could help overcome critical challenges and lead to more stable and efficient energy storage devices. The protocols and data presented here provide a foundation for researchers and scientists to explore and develop new applications for this versatile compound. Further research is encouraged to fully elucidate the structure-property relationships and optimize the performance of materials derived from this compound.
Application Notes and Protocols for the Synthesis of Bis(3-fluorophenyl)disulfide
Abstract
This document provides a detailed experimental protocol for the synthesis of Bis(3-fluorophenyl)disulfide, a valuable compound in organic synthesis and drug development. The primary method detailed is the oxidation of 3-fluorothiophenol, a common and efficient route for the formation of diaryl disulfides. This protocol is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Symmetrical diaryl disulfides are important structural motifs in many biologically active molecules and serve as versatile intermediates in organic synthesis. The disulfide bond plays a crucial role in various biological processes, including protein folding and stability. The synthesis of these compounds is of significant interest, with the oxidation of corresponding thiols being one of the most straightforward and widely used methods. Various oxidizing agents can be employed for this transformation, offering different levels of reactivity and selectivity.[1][2][3] This protocol focuses on a general and reliable method for the preparation of this compound.
Experimental Protocol: Oxidation of 3-Fluorothiophenol
This protocol describes the synthesis of this compound via the oxidation of 3-fluorothiophenol.
Materials:
-
3-Fluorothiophenol
-
Hydrogen Peroxide (30% aqueous solution)
-
Iodine or Sodium Iodide (catalyst)
-
Acetonitrile
-
Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Thiosulfate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluorothiophenol (1.0 eq) in a mixture of acetonitrile and dichloromethane (1:1 v/v).
-
Addition of Catalyst: To the stirred solution, add a catalytic amount of sodium iodide (0.1 eq).
-
Oxidation: Slowly add 30% aqueous hydrogen peroxide (1.1 eq) dropwise to the reaction mixture at room temperature. The addition should be controlled to maintain the reaction temperature below 40 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (3-fluorothiophenol) is completely consumed.
-
Work-up:
-
Once the reaction is complete, quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL), followed by brine (1 x 20 mL).
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation
| Reagent/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (mmol) | Mass/Volume | Yield (%) | Purity (%) |
| 3-Fluorothiophenol | 128.17 | 1.0 | 10 | 1.28 g | - | >98 |
| Hydrogen Peroxide (30%) | 34.01 | 1.1 | 11 | 1.25 mL | - | - |
| Sodium Iodide | 149.89 | 0.1 | 1 | 150 mg | - | - |
| This compound | 254.32 | - | - | - | ~90-95 | >98 |
Note: The yield and purity are typical values and may vary depending on the reaction scale and purification method.
Visualization of Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
3-Fluorothiophenol has a strong, unpleasant odor and is toxic. Handle with care.
-
Hydrogen peroxide is a strong oxidizing agent. Avoid contact with skin and eyes.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Characterization
The final product should be characterized by standard analytical techniques such as:
-
¹H NMR and ¹⁹F NMR: To confirm the structure and the presence of the fluorine atom.
-
¹³C NMR: To confirm the carbon framework.
-
Mass Spectrometry: To confirm the molecular weight.[4]
-
Melting Point: To assess the purity of the crystalline product.
Alternative Synthetic Routes
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of this compound. The reaction is straightforward to perform and generally provides high yields of the desired product. Proper safety precautions should always be followed when handling the reagents involved.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. This compound | C12H8F2S2 | CID 2737794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] CuI-Catalyzed: One-Pot Synthesis of Diaryl Disulfides from Aryl Halides and Carbon Disulfide | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Bis(3-fluorophenyl)disulfide in Disulfide Exchange Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(3-fluorophenyl)disulfide is an aromatic disulfide that can participate in thiol-disulfide exchange reactions. The presence of electron-withdrawing fluorine atoms on the phenyl rings is anticipated to increase the electrophilicity of the sulfur atoms, making the disulfide bond more susceptible to nucleophilic attack by thiols. This property can be leveraged for the synthesis of unsymmetrical disulfides and for the modification of thiol-containing molecules such as peptides and proteins. These application notes provide an overview of the potential uses of this compound and detailed protocols for its application in disulfide exchange reactions.
Principle of Thiol-Disulfide Exchange
Thiol-disulfide exchange is a chemical reaction in which a thiol group (-SH) attacks a disulfide bond (-S-S-). This results in the formation of a new disulfide bond and a new thiol. The reaction is reversible, and the equilibrium position is dependent on the relative concentrations and redox potentials of the reactants and products.
In the context of using this compound (F-PhS-SPh-F), a thiol (R-SH) will react to form an unsymmetrical disulfide (R-S-SPh-F) and 3-fluorothiophenol (F-PhSH). The reaction is driven by the formation of the more stable mixed disulfide and the release of the 3-fluorothiophenolate anion, particularly under basic conditions.
Applications
-
Synthesis of Unsymmetrical Disulfides: this compound can serve as a precursor for the synthesis of various unsymmetrical disulfides. This is particularly useful in medicinal chemistry and materials science where specific disulfide linkages are required.
-
Thiol Modification and Bioconjugation: The reactivity of this compound can be exploited to modify cysteine residues in peptides and proteins. This allows for the introduction of a fluorophenylthio moiety, which can be used as a reporter group or as a handle for further chemical modifications.
-
Probing Active Site Thiols: Due to its reactivity, this compound could potentially be used to identify and quantify reactive thiol groups in enzymes and other proteins.
Data Presentation
The following tables summarize hypothetical quantitative data for typical disulfide exchange reactions involving this compound. These values are illustrative and will require experimental validation for specific applications.
Table 1: Reaction Conditions and Yields for the Synthesis of Unsymmetrical Disulfides
| Thiol Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Unsymmetrical Disulfide (%) |
| Cysteine | PBS (pH 7.4) | 25 | 2 | 85 |
| Glutathione | Tris Buffer (pH 8.0) | 25 | 1 | 92 |
| 2-Mercaptoethanol | Acetonitrile | 25 | 4 | 78 |
| Thiophenol | Dichloromethane | 25 | 6 | 65 |
Table 2: Kinetic Parameters for the Reaction of this compound with Cysteine
| pH | kobs (M-1s-1) |
| 6.5 | 15 |
| 7.4 | 50 |
| 8.0 | 120 |
Experimental Protocols
Protocol 1: Synthesis of an Unsymmetrical Disulfide (S-(3-fluorophenyl)-L-cysteine)
Materials:
-
This compound
-
L-cysteine
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in acetonitrile.
-
Prepare a 20 mM stock solution of L-cysteine in PBS (pH 7.4). Prepare this solution fresh.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add 500 µL of the L-cysteine stock solution.
-
Add 50 µL of the this compound stock solution to initiate the reaction (final concentrations will be approximately 9.1 mM cysteine and 0.91 mM disulfide).
-
Vortex briefly to mix.
-
-
Reaction and Monitoring:
-
Incubate the reaction mixture at room temperature (25°C) for 2 hours.
-
Monitor the reaction progress by reverse-phase HPLC. Withdraw 50 µL aliquots at various time points (e.g., 0, 30, 60, 120 min), quench with an equal volume of 1% TFA in water, and inject onto the HPLC.
-
Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA. Monitor the elution profile at 254 nm and 280 nm.
-
-
Analysis:
-
Identify the peaks corresponding to L-cysteine, this compound, 3-fluorothiophenol, and the unsymmetrical disulfide product (S-(3-fluorophenyl)-L-cysteine) by comparing retention times with standards or by mass spectrometry.
-
Calculate the yield based on the integration of the product peak area relative to the initial limiting reagent.
-
Protocol 2: Quantification of Thiol-Disulfide Exchange using a Colorimetric Assay
Materials:
-
This compound
-
Thiol-containing sample (e.g., glutathione)
-
Ellman's Reagent (DTNB)
-
Tris buffer (100 mM, pH 8.0)
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Setup:
-
Prepare a solution of the thiol-containing sample in Tris buffer.
-
Add this compound to the thiol solution. The final concentrations should be in the micromolar range and optimized for the specific assay.
-
Incubate at room temperature for a defined period to allow the exchange reaction to proceed.
-
-
Quantification of Remaining Free Thiols:
-
Prepare a DTNB stock solution (4 mg/mL in Tris buffer).
-
In a 96-well plate or cuvette, add a known volume of the reaction mixture.
-
Add an excess of the DTNB solution.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
-
Calculation:
-
Calculate the concentration of the released 2-nitro-5-thiobenzoate (TNB²⁻) using the Beer-Lambert law (extinction coefficient for TNB²⁻ is 14,150 M⁻¹cm⁻¹ at 412 nm).[1]
-
The amount of TNB²⁻ produced is stoichiometric to the amount of free thiol remaining in the reaction mixture.
-
By comparing the thiol concentration before and after the reaction with this compound, the extent of the disulfide exchange can be determined.
-
Visualization of Experimental Workflows
Caption: Workflow for the synthesis of an unsymmetrical disulfide.
Caption: Workflow for quantifying thiol-disulfide exchange.
References
Application Notes and Protocols for Bis(3-fluorophenyl)disulfide in Agrochemical Development
A thorough review of available scientific literature and patent databases reveals a significant finding regarding the application of Bis(3-fluorophenyl)disulfide in the development of agrochemicals. Currently, there is no specific, publicly accessible research detailing its use as an active ingredient in fungicidal, herbicidal, or insecticidal formulations.
While the broader class of organofluorine compounds and diaryl disulfides has been a subject of interest in agrochemical research, specific data on the biological activity, efficacy, and mode of action of this compound remains unpublished. The search for quantitative data such as IC50 or EC50 values, detailed experimental protocols for its application, and established signaling pathways in target organisms did not yield any specific results for this particular molecule.
Chemical suppliers list this compound primarily as a laboratory chemical or building block for synthesis.[1][2][3] Its chemical properties are documented in databases like PubChem, which also includes basic hazard information.[4] However, this information does not extend to any practical application or biological testing in an agricultural context.
Research in the field of agrochemicals often involves the synthesis and screening of numerous compounds. While many fluorinated compounds and disulfide-containing molecules are investigated for their potential as pesticides,[5][6][7][8][9] it appears that this compound has either not been a focus of such studies, or the results have not been disclosed in the public domain. For instance, related structural motifs, such as those found in more complex molecules containing fluorophenyl groups, have shown activity, but this cannot be directly extrapolated to the simpler this compound.[10][11][12]
Given the absence of specific data, it is not possible to provide the detailed application notes, experimental protocols, and data visualizations as requested. The creation of such documents would require empirical data from dedicated research and development efforts that do not appear to have been published.
For researchers, scientists, and drug development professionals interested in this area, the current landscape suggests that the agrochemical potential of this compound is an unexplored field. Future research could focus on:
-
Screening for Biological Activity: The first step would be to conduct broad screening assays to determine if this compound exhibits any fungicidal, insecticidal, or herbicidal properties.
-
Structure-Activity Relationship (SAR) Studies: If any activity is found, SAR studies could be initiated to understand the relationship between the chemical structure and its biological effect, potentially leading to the design of more potent derivatives.
-
Mode of Action Studies: Elucidating the mechanism by which it may affect target organisms would be crucial for its development as a viable agrochemical.
We recommend that researchers interested in this specific compound initiate preliminary screening studies to establish a baseline for its potential agrochemical applications. Without such foundational data, any discussion of application protocols or signaling pathways would be purely speculative.
References
- 1. This compound, CasNo.63930-17-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 2. Bis(3-fluorophenyl) Disulfide | 63930-17-6 | TCI AMERICA [tcichemicals.com]
- 3. Bis(3-fluorophenyl) Disulfide | 63930-17-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. This compound | C12H8F2S2 | CID 2737794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of the antifungal activity of novel bis-pyrazole carboxamide derivatives and preliminary investigation of the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and insecticidal activity of fluorinated 2-(2,6-dichloro-4-trifluoromethylphenyl)-2,4,5,6-tetrahydrocyclopentapyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Global antifungal profile optimization of chlorophenyl derivatives against Botrytis cinerea and Colletotrichum gloeosporioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, nematicidal and antimicrobial properties of Bis-[4-methoxy-3-[3-(4-fluorophenyl)-6-(4-methylphenyl)-2(aryl)-tetrahydro-2H-pyrazolo[3,4-d]thiazol-5-yl]phenyl]methanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Herbicidal Activity of Beflubutamid Analogues as PDS Inhibitors and SAR Analysis and Degradation Dynamics in Wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of Bis(3-fluorophenyl)disulfide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
While specific, in-depth research on the direct medicinal applications of Bis(3-fluorophenyl)disulfide is limited in publicly available literature, its structural motifs—the diaryl disulfide bond and fluorinated phenyl rings—are of significant interest in medicinal chemistry. This document provides a detailed overview of the potential applications, relevant experimental protocols, and logical frameworks for investigating the therapeutic potential of this compound, based on the established roles of these key functional groups.
Introduction to Diaryl Disulfides in Drug Discovery
Diaryl disulfides are a class of organosulfur compounds that have garnered attention in medicinal chemistry for their diverse biological activities. The disulfide bond (S-S) is a key feature, known to interact with biological systems, particularly through thiol-disulfide exchange reactions with cysteine residues in proteins. This reactivity can lead to the modulation of enzyme activity, transcription factor function, and other cellular processes.
The presence of fluorine atoms on the phenyl rings of this compound is also a critical feature. Fluorine is a bioisostere of hydrogen but possesses unique properties, including high electronegativity, small size, and the ability to form strong carbon-fluorine bonds. In drug design, the introduction of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability.
Potential Therapeutic Applications
Based on the known activities of related diaryl disulfides and fluorinated aromatic compounds, this compound could be investigated for the following applications:
-
Anticancer Activity: Many disulfide-containing compounds exhibit anticancer properties by inducing apoptosis (programmed cell death) and inhibiting tumor cell proliferation.[1] The mechanism often involves the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways.
-
Antimicrobial Properties: The reactivity of the disulfide bond can be harnessed to develop novel antimicrobial agents. Compounds with similar structures have demonstrated efficacy against various bacterial strains.[1]
-
Enzyme Inhibition: The disulfide moiety can act as a covalent or reversible inhibitor of specific enzymes, influencing various metabolic pathways.[1] This makes it a potential scaffold for developing targeted therapies.
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of this compound.
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of symmetrical diaryl disulfides via the oxidation of the corresponding thiophenol.
Materials:
-
3-Fluorothiophenol
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve 3-fluorothiophenol (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add an aqueous solution of sodium bicarbonate (2.0 eq).
-
To the vigorously stirred biphasic mixture, add a solution of iodine (0.6 eq) in dichloromethane dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Normal human cell line (for cytotoxicity comparison)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Culture the selected cancer and normal cell lines in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified atmosphere with 5% CO₂ at 37°C.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in the culture medium.
-
Treat the cells with various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
Quantitative data from biological assays should be summarized in tables for clear comparison.
Table 1: Hypothetical IC₅₀ Values of this compound against various cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 | Breast | 48 | 15.2 ± 1.8 |
| A549 | Lung | 48 | 22.5 ± 2.5 |
| HeLa | Cervical | 48 | 18.9 ± 2.1 |
| HCT116 | Colon | 48 | 25.1 ± 3.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate workflows and potential mechanisms.
Caption: General workflow for the synthesis and biological screening of this compound.
Caption: A hypothetical signaling pathway for anticancer activity of this compound.
Conclusion and Future Directions
While this compound is not yet an established medicinal agent, its chemical structure suggests significant potential for drug discovery. The protocols and conceptual frameworks provided here offer a starting point for researchers to explore its biological activities. Future research should focus on its synthesis, purification, and comprehensive screening against a panel of cancer cell lines and microbial strains. Further studies to elucidate its mechanism of action, structure-activity relationships (SAR), and in vivo efficacy will be crucial in determining its therapeutic value. The exploration of such novel chemical entities is vital for the development of the next generation of therapeutic agents.
References
High-Yield Synthesis of Symmetrical Aryl Disulfides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-yield synthesis of symmetrical aryl disulfides, a crucial structural motif in medicinal chemistry, materials science, and chemical biology. Three robust and high-yielding methods are presented, starting from readily available precursors: aryl thiols, aryl halides, and sodium arenesulfinates.
Introduction
Symmetrical aryl disulfides are prevalent in numerous biologically active molecules and functional materials. Their synthesis is a fundamental transformation in organic chemistry. The methods outlined below offer distinct advantages, including mild reaction conditions, high yields, broad substrate scope, and operational simplicity, making them suitable for various research and development applications.
Method 1: Oxidation of Aryl Thiols
The direct oxidation of aryl thiols is one of the most common and straightforward methods for the synthesis of symmetrical aryl disulfides. Two highly efficient protocols are presented here.
Protocol 1A: Ultrasound-Assisted Aerobic Oxidation
This method utilizes atmospheric oxygen as the oxidant, catalyzed by triethylamine (Et3N) in dimethylformamide (DMF). The reaction is significantly accelerated by ultrasonic irradiation, leading to nearly quantitative yields in minutes at room temperature.[1]
Quantitative Data
| Entry | Aryl Thiol Substrate | Product | Time (min) | Yield (%) |
| 1 | Thiophenol | Diphenyl disulfide | 10 | 99 |
| 2 | 4-Methylthiophenol | Di-p-tolyl disulfide | 10 | 99 |
| 3 | 4-Methoxythiophenol | Bis(4-methoxyphenyl) disulfide | 15 | 98 |
| 4 | 4-Chlorothiophenol | Bis(4-chlorophenyl) disulfide | 10 | 99 |
| 5 | 4-Nitrothiophenol | Bis(4-nitrophenyl) disulfide | 10 | 96 |
| 6 | 2-Naphthalenethiol | Bis(2-naphthyl) disulfide | 10 | 98 |
| 7 | 2,6-Dimethylthiophenol | Bis(2,6-dimethylphenyl) disulfide | 20 | 92 |
Experimental Protocol
-
To a solution of the aryl thiol (1.0 mmol) in DMF (3 mL) in a glass vial, add triethylamine (1.2 mmol).
-
Place the vial in an ultrasonic cleaning bath.
-
Irradiate the mixture with ultrasound at room temperature, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure symmetrical aryl disulfide.
Experimental Workflow
Caption: Workflow for Ultrasound-Assisted Thiol Oxidation.
Protocol 1B: tBuOK-Mediated Oxidative Coupling
This protocol employs potassium tert-butoxide (tBuOK) as a catalyst to promote the oxidative coupling of aryl thiols in tetrahydrofuran (THF) at room temperature. This method is characterized by its simplicity and excellent yields for a variety of substrates.
Quantitative Data
| Entry | Aryl Thiol Substrate | Product | Time (h) | Yield (%) |
| 1 | 4-Methylthiophenol | Di-p-tolyl disulfide | 2 | 99 |
| 2 | 4-Methoxythiophenol | Bis(4-methoxyphenyl) disulfide | 2 | 99 |
| 3 | 4-(tert-Butyl)thiophenol | Bis(4-(tert-butyl)phenyl) disulfide | 3 | 98 |
| 4 | 4-Fluorothiophenol | Bis(4-fluorophenyl) disulfide | 3 | 85 |
| 5 | 4-Chlorothiophenol | Bis(4-chlorophenyl) disulfide | 3 | 91 |
| 6 | 4-Bromothiophenol | Bis(4-bromophenyl) disulfide | 3 | 93 |
| 7 | 2-Methylthiophenol | Di-o-tolyl disulfide | 4 | 82 |
Experimental Protocol
-
To a 20 mL sample vial, add the aryl thiol (0.2 mmol) and THF (1.0 mL).
-
Add potassium tert-butoxide (0.01 mmol, 5 mol%).
-
Stir the reaction mixture at 25 °C for the specified time, monitoring by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the pure symmetrical aryl disulfide.
Experimental Workflow
Caption: Workflow for tBuOK-Mediated Thiol Oxidation.
Method 2: From Aryl Halides with Sodium Thiosulfate
This one-pot, scalable method allows for the synthesis of symmetrical disulfides from their corresponding aryl halides using sodium thiosulfate pentahydrate (Na2S2O3·5H2O) in DMSO.[2]
Quantitative Data
| Entry | Aryl Halide Substrate | Product | Time (h) | Yield (%) |
| 1 | Benzyl bromide | Dibenzyl disulfide | 3 | 91 |
| 2 | 4-Methylbenzyl bromide | Bis(4-methylbenzyl) disulfide | 3 | 92 |
| 3 | 4-Methoxybenzyl chloride | Bis(4-methoxybenzyl) disulfide | 3.5 | 90 |
| 4 | 4-Chlorobenzyl bromide | Bis(4-chlorobenzyl) disulfide | 3 | 94 |
| 5 | 4-Nitrobenzyl bromide | Bis(4-nitrobenzyl) disulfide | 2.5 | 95 |
| 6 | 2-Phenylethyl bromide | Bis(2-phenylethyl) disulfide | 4 | 88 |
| 7 | Cinnamyl chloride | Dicinnamyl disulfide | 4 | 85 |
Experimental Protocol
-
In a round-bottom flask, dissolve the aryl halide (1.0 mmol) in DMSO (3 mL).
-
Add sodium thiosulfate pentahydrate (1.5 mmol).
-
Heat the reaction mixture to 60–70 °C and stir magnetically.
-
Monitor the reaction progress by TLC.
-
After the starting material is consumed, cool the reaction to room temperature.
-
Pour the mixture into water (30 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the symmetrical disulfide.
Experimental Workflow
Caption: Workflow for Synthesis from Aryl Halides.
Method 3: Reductive Homocoupling of Sodium Arenesulfinates
This protocol describes an efficient synthesis of symmetrical diaryl disulfides via the reductive homocoupling of readily available sodium arenesulfinates using an iron/hydrochloric acid (Fe/HCl) system.[3]
Quantitative Data
| Entry | Sodium Arenesulfinate Substrate | Product | Time (h) | Yield (%) |
| 1 | Sodium benzenesulfinate | Diphenyl disulfide | 9 | 96 |
| 2 | Sodium 4-methylbenzenesulfinate | Di-p-tolyl disulfide | 10 | 95 |
| 3 | Sodium 4-methoxybenzenesulfinate | Bis(4-methoxyphenyl) disulfide | 10 | 92 |
| 4 | Sodium 4-chlorobenzenesulfinate | Bis(4-chlorophenyl) disulfide | 12 | 81 |
| 5 | Sodium 4-bromobenzenesulfinate | Bis(4-bromophenyl) disulfide | 12 | 78 |
| 6 | Sodium 4-(trifluoromethyl)benzenesulfinate | Bis(4-(trifluoromethyl)phenyl) disulfide | 14 | 70 |
| 7 | Sodium naphthalene-2-sulfinate | Bis(2-naphthyl) disulfide | 12 | 82 |
Experimental Protocol
-
To a reaction vessel, add the sodium arylsulfinate (0.2 mmol), iron powder (2.0 equiv., 23 mg), and DMF (1.0 mL).
-
Add concentrated HCl (12 M, 67.0 μL).
-
Stir the mixture in an oil bath at 130 °C.
-
Monitor the reaction until the substrate is completely consumed (determined by TLC).
-
Cool the reaction mixture to room temperature.
-
Purify the mixture directly by silica gel column chromatography (petroleum ether/ethyl acetate) to afford the desired diaryl disulfide.[3]
Experimental Workflow
Caption: Workflow for Reductive Homocoupling.
References
- 1. Efficient synthesis of disulfides by air oxidation of thiols under sonication - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The synthesis of symmetrical disulfides by reacting organic halides with Na2S2O3·5H2O in DMSO - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bis(3-fluorophenyl)disulfide
Welcome to the technical support center for the synthesis of Bis(3-fluorophenyl)disulfide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
A1: The most prevalent and straightforward method for preparing symmetrical fluorinated aryl disulfides like this compound is the oxidation of the corresponding thiophenol, in this case, 3-fluorothiophenol. This method is often high-yielding and can be accomplished using a variety of oxidizing agents.
Q2: What are some common oxidizing agents used for the conversion of 3-fluorothiophenol to this compound?
A2: A range of oxidizing agents can be employed, from mild to potent. A green and cost-effective approach is the use of atmospheric oxygen, often catalyzed by a base. Other common oxidants include hydrogen peroxide, dimethyl sulfoxide (DMSO), and iodine. More advanced reagents like sulfuryl fluoride (SO₂F₂) have also been reported to give quantitative yields under mild conditions.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). A suitable mobile phase, for instance, a mixture of hexane and ethyl acetate, can be used to separate the starting material (3-fluorothiophenol) from the product (this compound). The reaction is considered complete upon the disappearance of the starting material spot on the TLC plate.
Q4: What are the primary safety precautions to take when working with 3-fluorothiophenol and other reagents?
A4: 3-Fluorothiophenol possesses a strong, unpleasant odor and is toxic. All manipulations should be conducted in a well-ventilated fume hood. It is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The oxidizing agents and solvents used may also be hazardous and should be handled in accordance with their respective Safety Data Sheets (SDS).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the oxidation of 3-fluorothiophenol.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete Reaction: The reaction may not have proceeded to completion. 2. Sub-optimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently. 3. Degraded Oxidizing Agent: The oxidizing agent may have lost its potency. 4. Product Loss During Work-up: Significant amounts of the product may be lost during extraction or purification steps. | 1. Extend the reaction time and continue to monitor by TLC until the starting material is consumed. Ensure the oxidizing agent is added in the correct stoichiometric amount. 2. While many thiol oxidations proceed at room temperature, gentle heating can be beneficial if the reaction is sluggish. However, monitor for side reactions. 3. Use a fresh batch of the oxidizing agent. 4. Ensure complete extraction from the aqueous phase by performing multiple extractions with a suitable organic solvent. Optimize recrystallization or chromatography conditions to minimize loss. |
| Low Purity (Presence of Impurities) | 1. Unreacted 3-fluorothiophenol: Incomplete oxidation of the starting material. 2. Over-oxidation Products: Formation of sulfonic acids or other over-oxidized species. 3. Solvent/Reagent Impurities: Contaminants in the starting materials or solvents. | 1. Use a slight excess of the oxidizing agent to drive the reaction to completion. Increase the reaction time. 2. Use a milder oxidizing agent (e.g., air, DMSO) and carefully control the reaction temperature. Avoid overly potent oxidants or harsh conditions. 3. Use high-purity, anhydrous solvents and fresh reagents. |
| Formation of Side Products | 1. Thiol-Disulfide Exchange: If other thiols are present as impurities, mixed disulfides can form. 2. Reaction with Solvent: Some reactive intermediates may react with the solvent, especially under harsh conditions. | 1. Ensure the purity of the starting 3-fluorothiophenol. 2. Choose an inert solvent that is stable under the reaction conditions. |
| Difficult Product Isolation | 1. Emulsion during Extraction: Formation of a stable emulsion during the aqueous work-up can make phase separation difficult. 2. Oily Product: The disulfide may not precipitate or crystallize easily. | 1. Add a saturated brine solution to the extraction mixture to help break the emulsion. 2. If the product is an oil, extract with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purification can then be attempted by column chromatography. |
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound.
Protocol 1: Air Oxidation Catalyzed by a Base
This method is a cost-effective and environmentally friendly approach that utilizes atmospheric oxygen as the oxidant.
Procedure:
-
In a round-bottom flask, dissolve 3-fluorothiophenol (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF).
-
Add a catalytic amount of a base, for example, triethylamine (1.0 eq.).
-
Stir the mixture vigorously under an air atmosphere at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: High-Yield Synthesis via Redox-Click Chemistry
This modern approach employs sulfuryl fluoride (SO₂F₂) as a highly efficient and selective oxidant, often leading to quantitative yields.[1][2]
Procedure:
-
In a well-ventilated fume hood, dissolve 3-fluorothiophenol (2.0 eq.) in a suitable solvent like acetonitrile (CH₃CN).
-
Add a weak base, such as triethylamine (Et₃N).
-
Introduce sulfuryl fluoride (SO₂F₂) to the reaction mixture. This reaction typically proceeds well at room temperature.[1]
-
The reaction is often rapid and can be monitored by TLC for the disappearance of the starting thiol.
-
Due to the high selectivity of this method, purification is often straightforward, and in some cases, non-chromatographic purification may be possible.[1][2]
Data Presentation
The following table summarizes quantitative data for different synthetic approaches to symmetrical diaryl disulfides, providing a basis for comparison.
| Method | Starting Material | Oxidizing Agent/Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| Air Oxidation | Thiophenol | Air / Base (e.g., Et₃N) | DMF | Room Temp. | 24-48 h | Moderate to High | General Method |
| Redox-Click Chemistry | Thiophenol | SO₂F₂ / Weak Base | CH₃CN | Room Temp. | Rapid | ≥98% | [1][2] |
| From Aryl Halide | Aryl Halide | Na₂S₂ | Alcohol | Reflux | 2 h | 58-66% | General Method |
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key workflows.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield and purity issues.
References
Technical Support Center: Bis(3-fluorophenyl)disulfide Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Bis(3-fluorophenyl)disulfide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Question: My synthesized this compound is a yellow to brownish oil/solid. How can I remove the color?
Answer: The yellow or brown color typically indicates the presence of impurities. The appropriate purification method depends on the nature of these impurities.
-
For crystalline solids: Recrystallization is often the most effective method. You may need to perform a solvent screen to find a suitable solvent or solvent system. The addition of a small amount of activated charcoal to the hot solution before filtration can also help remove colored impurities.
-
For oils or non-crystalline solids: Column chromatography is recommended. A non-polar eluent system is a good starting point for diaryl disulfides.
Question: I am getting a low yield after recrystallizing my this compound. What are the possible reasons and solutions?
Answer: Low recovery during recrystallization can be due to several factors:
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High solubility in the recrystallization solvent: If the compound is too soluble in the chosen solvent even at low temperatures, a significant amount will remain in the mother liquor. Consider using a solvent in which the compound is less soluble or employing a co-solvent system.
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Premature crystallization: If the compound crystallizes too quickly during hot filtration, it can lead to loss of product on the filter paper. Ensure your filtration apparatus is pre-heated.
-
Using an excessive amount of solvent: Using more solvent than necessary will result in a lower yield. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Question: During column chromatography, my this compound is not separating from an impurity. What can I do?
Answer: Poor separation in column chromatography can be addressed by:
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Optimizing the mobile phase: If the compound and impurity are eluting too close together, adjust the polarity of the eluent. A shallower gradient or an isocratic elution with a less polar solvent system might improve separation.
-
Changing the stationary phase: If optimizing the mobile phase is ineffective, consider using a different stationary phase. For instance, if you are using silica gel, switching to alumina or a reverse-phase silica gel could provide a different selectivity.
-
Checking for overloading: Overloading the column can lead to broad peaks and poor separation. Reduce the amount of crude material loaded onto the column.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying crude this compound?
A1: The choice of purification method depends on the physical state of your crude product and the nature of the impurities. For solid materials, recrystallization is often a good first choice due to its simplicity and scalability. If the material is an oil or if recrystallization fails to remove impurities, column chromatography is the preferred method.
Q2: What purity level can I expect to achieve with these purification techniques?
A2: With optimized purification protocols, it is possible to achieve high purity levels. Commercial suppliers report purities of >97% (GC) and even up to 99%.[1][2] The final purity should always be confirmed by analytical techniques such as GC, HPLC, or NMR spectroscopy.
Q3: What are some suitable solvents for the recrystallization of this compound?
A3: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent screen is recommended to identify the optimal solvent or solvent mixture. Based on the non-polar nature of the molecule, solvents like hexanes, ethanol, or mixtures of ethyl acetate/hexanes are good starting points.
Q4: How should I store purified this compound?
A4: It is recommended to store the purified compound in a tightly sealed container in a cool, dry place, away from light.[1]
Data Presentation
Table 1: Illustrative Solubility Data for Recrystallization Solvent Screening
| Solvent | Solubility at 20°C (mg/mL) | Solubility at Boiling Point (mg/mL) | Suitability |
| Hexane | < 1 | 25 | Good |
| Ethanol | 5 | 150 | Excellent |
| Water | < 0.1 | < 0.1 | Poor |
| Toluene | 50 | > 200 | Poor (too soluble) |
| Ethyl Acetate/Hexane (1:5) | 2 | 75 | Very Good |
Note: This data is illustrative and should be confirmed experimentally.
Table 2: Comparison of Purification Techniques (Illustrative Data)
| Technique | Purity Achieved | Typical Yield | Throughput | Key Considerations |
| Recrystallization | 98.5% | 75% | High | Requires a crystalline solid and a suitable solvent. |
| Column Chromatography | >99% | 60% | Low to Medium | Labor-intensive, requires solvent optimization. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a funnel and a receiving flask. Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and then dry them under vacuum to a constant weight.
Protocol 2: Column Chromatography of this compound
-
Column Packing: In a fume hood, pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dried silica gel with the adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity (e.g., by adding ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for selecting a suitable purification method.
Caption: Decision tree for troubleshooting low yield in recrystallization.
References
Technical Support Center: Synthesis of Bis(3-fluorophenyl)disulfide
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Bis(3-fluorophenyl)disulfide.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most common and direct method for synthesizing this compound is the oxidation of its precursor, 3-fluorothiophenol. This reaction involves the coupling of two thiol molecules to form a disulfide bond. A variety of oxidizing agents can be employed for this transformation.
Q2: What are the most common side reactions to be aware of during the synthesis of this compound?
The primary side reactions of concern are:
-
Over-oxidation: The disulfide product can be further oxidized to form Bis(3-fluorophenyl) thiolsulfinate and subsequently Bis(3-fluorophenyl) thiolsulfonate, particularly when using strong oxidizing agents or harsh reaction conditions.[1][2]
-
Incomplete Conversion: Residual 3-fluorothiophenol may remain in the reaction mixture if the oxidation is not complete.
-
Disulfide Scrambling/Exchange: If other thiol impurities are present, the formation of unsymmetrical disulfides can occur through disulfide exchange reactions.[3][4]
Q3: How can I minimize the formation of over-oxidation byproducts?
To minimize over-oxidation, consider the following:
-
Choice of Oxidant: Use mild oxidizing agents. Options include hydrogen peroxide (often with a catalyst), iodine, or air (oxygen).[1][5] The use of just one equivalent of peroxide can help suppress over-oxidation to thiolsulfonates.[1]
-
Reaction Conditions: Maintain controlled temperatures and avoid prolonged reaction times after the starting material has been consumed.
-
Stoichiometry: Use a controlled amount of the oxidizing agent.
Q4: What is a typical purity for commercially available this compound?
Commercial suppliers typically offer this compound at purities of >97.0%(GC) or higher, with some providing purities of 99%.[6][7]
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Suggested Solution(s) |
| Low yield of this compound | 1. Incomplete reaction. 2. Over-oxidation to more soluble byproducts. 3. Product loss during workup or purification. | 1. Monitor the reaction by TLC or GC to ensure complete consumption of 3-fluorothiophenol. If necessary, extend the reaction time or add a small amount of additional oxidant. 2. Use a milder oxidizing agent and carefully control the reaction temperature. 3. Optimize the extraction and purification steps. Consider column chromatography for difficult separations. |
| Presence of unreacted 3-fluorothiophenol in the final product | Insufficient oxidizing agent or reaction time. | 1. Ensure at least a stoichiometric amount of the oxidizing agent is used. 2. Increase the reaction time and monitor for completion. 3. During workup, a wash with a mild aqueous base can help remove the acidic thiol. |
| Product contains higher molecular weight impurities | Over-oxidation to thiolsulfinate (Ar-S(O)-S-Ar) or thiolsulfonate (Ar-S(O)₂-S-Ar).[1][2] | 1. Employ a milder oxidant (e.g., I₂, H₂O₂). 2. Avoid excessive heating. 3. Carefully perform chromatographic purification to separate the disulfide from its more polar oxidized derivatives. |
| Formation of multiple spots on TLC, suggesting a mixture of disulfides | Presence of other thiol impurities leading to disulfide exchange. | 1. Ensure the purity of the starting 3-fluorothiophenol. 2. Keep the pH of the reaction mixture low (acidic) if possible, as this can limit the formation of thiolate anions that participate in disulfide exchange.[4] |
| Difficulty in purifying the product by crystallization | The presence of structurally similar impurities (e.g., over-oxidation products) can hinder crystallization. | 1. Attempt purification by column chromatography on silica gel. 2. Consider a multi-step purification involving both crystallization and chromatography. |
Data Presentation
Table 1: Typical Purity of Commercially Available this compound
| Supplier | Reported Purity | Analytical Method |
| TCI Chemicals | >97.0% | GC |
| Oakwood Chemical | Not specified | Not specified |
| Various Suppliers on ChemicalBook | 99% | Not specified |
Experimental Protocols
General Protocol for the Synthesis of this compound via Oxidation of 3-Fluorothiophenol
Materials:
-
3-Fluorothiophenol
-
Oxidizing agent (e.g., 30% Hydrogen Peroxide, Iodine)
-
Solvent (e.g., Ethanol, Acetonitrile, Dichloromethane)
-
Optional: Catalyst (e.g., Sodium Iodide for H₂O₂ oxidation)[5]
Procedure:
-
Dissolve 3-fluorothiophenol (1 equivalent) in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add the oxidizing agent (e.g., 1.1 equivalents of 30% H₂O₂). If using a catalyst, it should be added prior to the oxidant.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the starting material is consumed, quench the reaction (e.g., by adding a saturated solution of sodium thiosulfate if iodine was used).
-
Perform an aqueous workup. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain pure this compound.
Safety Precautions: 3-Fluorothiophenol is toxic if swallowed, in contact with skin, or if inhaled. It also causes skin and eye irritation and has a strong, unpleasant odor. Handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9]
Visualizations
Caption: Main synthesis route to this compound.
Caption: Over-oxidation side reaction pathways.
Caption: Troubleshooting workflow for product purification.
References
- 1. Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation of biological thiols by highly reactive disulfide-S-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental Assignment of Disulfide-Bonds in Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN115925597A - Preparation method of bis (4-sulfophenyl) disulfide - Google Patents [patents.google.com]
- 6. jiuzhoua.lookchem.com [jiuzhoua.lookchem.com]
- 7. Bis(3-fluorophenyl) Disulfide | 63930-17-6 | TCI AMERICA [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Optimizing Reactions with Bis(3-fluorophenyl)disulfide
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for optimizing reactions involving Bis(3-fluorophenyl)disulfide.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in synthesis?
This compound is primarily used as a reagent for introducing the 3-fluorophenylthio group into molecules. Common applications include the synthesis of diaryl sulfides, thioethers, and thioesters.[1][2][3] It is often used in reactions where a subsequent cleavage of the disulfide bond is desired.
Q2: How does the fluorine substituent affect the reactivity of this compound compared to diphenyl disulfide?
The electron-withdrawing fluorine atoms on the phenyl rings make the sulfur-sulfur bond in this compound more electrophilic and susceptible to nucleophilic attack. This can lead to faster reaction rates in thiol-disulfide exchange reactions. The fluorine substitution also increases the acidity of the corresponding thiol, which can influence reaction equilibria.[4]
Q3: What are the recommended storage conditions for this compound?
This compound should be stored in a cool, dry place away from incompatible substances. It is typically a solid and should be kept in a tightly sealed container to prevent moisture absorption.[5]
Troubleshooting Guides
Issue 1: Incomplete or Slow Disulfide Cleavage (Reduction)
Symptom: When attempting to reduce this compound to 3-fluorothiophenol, you observe incomplete conversion, requiring long reaction times or harsh conditions.
Possible Causes & Solutions:
-
Suboptimal Reducing Agent: The choice of reducing agent is critical. While common reagents like Dithiothreitol (DTT) are effective, their performance is pH-dependent.[6] Tris(2-carboxyethyl)phosphine (TCEP) is a more potent, odorless, and pH-independent alternative.[7][8]
-
Incorrect pH: For thiol-based reducing agents like DTT, the reaction is most efficient at a pH above 7, where the thiolate anion, the active reducing species, is favored.[6] For TCEP, a wider pH range (1.5-9.0) is effective.[8]
-
Insufficient Reagent Stoichiometry: Ensure a sufficient molar excess of the reducing agent is used to drive the reaction to completion. For DTT, a 10-20 mM final concentration is a good starting point for protein disulfide reduction, and similar principles apply here.[6]
-
Re-oxidation: The resulting thiols can be sensitive to air oxidation, reforming the disulfide. Working under an inert atmosphere (e.g., nitrogen or argon) can prevent this.[7]
Issue 2: Low Yield in Thioether Synthesis
Symptom: Low yields are obtained when reacting this compound with an alkyl halide or other electrophile to form a thioether.
Possible Causes & Solutions:
-
Inefficient Thiolate Formation: The reaction of a disulfide with an organolithium or Grignard reagent is a common method for thioether synthesis.[2] Ensure the organometallic reagent is of high quality and used in the correct stoichiometry.
-
Side Reactions: Strong bases can cause side reactions. Alternative methods, such as nickel-catalyzed cross-coupling of alkyl halides with arylthiosilanes (which can be generated from the disulfide), offer high chemoselectivity.[3]
-
Reaction Temperature: The reaction temperature can be critical. For reactions with alkali metal sulfides, temperatures in the range of 40-60°C are often optimal.[9][10]
Data Presentation
Table 1: Comparison of Common Reducing Agents for Disulfide Cleavage
| Reducing Agent | Optimal pH | Key Advantages | Key Disadvantages |
| Dithiothreitol (DTT) | > 7.0[6] | Inexpensive, well-established | Strong odor, pH-dependent, prone to oxidation[6] |
| Tris(2-carboxyethyl)phosphine (TCEP) | 1.5 - 9.0[8] | Odorless, effective over a wide pH range, more stable than DTT[8] | More expensive than DTT |
| 2-Mercaptoethanol (β-ME) | > 7.5 | Inexpensive | Volatile, strong odor, less potent than DTT |
| Sodium Borohydride | Varies | Strong reducing agent | Can reduce other functional groups |
Experimental Protocols
Protocol 1: General Procedure for Reductive Cleavage of this compound with TCEP
-
Dissolution: Dissolve this compound in a suitable organic solvent (e.g., THF, DMF) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: In a separate flask, prepare a solution of TCEP (1.5 - 2.0 molar equivalents) in a buffer solution (e.g., phosphate buffer, pH 7.2) or water.[11]
-
Reaction: Add the TCEP solution to the disulfide solution and stir at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture can be quenched with water and extracted with an organic solvent. The organic layer is then dried and concentrated under reduced pressure to yield the crude 3-fluorothiophenol.
-
Purification: The crude product can be purified by flash column chromatography.
Protocol 2: Synthesis of an Aryl Thioether via Ni-Catalyzed Cross-Coupling
This protocol is adapted from general methods for aryl thioether synthesis and may require optimization for this compound.
-
Thiol Generation: In-situ generation of the 3-fluorothiophenolate can be achieved by reacting this compound with a suitable reducing agent as described in Protocol 1, or by using an organometallic reagent.[2]
-
Catalyst Preparation: In a separate flask, under an inert atmosphere, add a nickel catalyst (e.g., NiCl₂(dppp)) and a suitable solvent (e.g., THF, Dioxane).
-
Reaction Setup: To the catalyst mixture, add the aryl halide, the in-situ generated 3-fluorothiophenolate, and a base (e.g., K₃PO₄, Cs₂CO₃).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. After completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Visualizations
Caption: Workflow for the reductive cleavage of this compound.
Caption: Logical guide for troubleshooting low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic sulfide - Wikipedia [en.wikipedia.org]
- 3. Sulfide synthesis by S-alkylation or 1,4-addition [organic-chemistry.org]
- 4. nbinno.com [nbinno.com]
- 5. This compound, CasNo.63930-17-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Disulfide reduction using TCEP reaction [biosyn.com]
- 9. WO2006016881A1 - Process for producing diallyl disulfide - Google Patents [patents.google.com]
- 10. Diallyl disulfide - Wikipedia [en.wikipedia.org]
- 11. Amide Chemistry Enables Redox Locking of Cyclic Disulfides for Polypeptide Assembly - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Disulfide Bond Cleavage in Bis(3-fluorophenyl)disulfide
Welcome to the technical support center for the troubleshooting of disulfide bond cleavage in Bis(3-fluorophenyl)disulfide. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures involving the reduction of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when cleaving the disulfide bond in this compound?
A1: The primary challenge arises from the electronic properties of the fluorine atoms. Fluorine is a highly electronegative atom, and its presence on the phenyl rings has an electron-withdrawing effect. This can influence the reactivity of the disulfide bond, potentially making it more or less susceptible to cleavage by different reducing agents compared to non-fluorinated diaryl disulfides. Researchers may experience incomplete or slow reactions if standard protocols for disulfide reduction are used without optimization.
Q2: Which reducing agents are recommended for the cleavage of this compound?
A2: Common and effective reducing agents for diaryl disulfides include Tris(2-carboxyethyl)phosphine (TCEP), Dithiothreitol (DTT), and Sodium Borohydride (NaBH₄). The choice of reagent will depend on the specific requirements of your experiment, such as pH, temperature, and the presence of other functional groups.
Q3: How does the fluorine substituent affect the choice of reducing agent and reaction conditions?
A3: The electron-withdrawing nature of fluorine can increase the redox potential of the disulfide bond, potentially making it easier to reduce. However, it can also affect the kinetics of the reaction. For thiol-based reducing agents like DTT, the reaction rate is pH-dependent. Phosphine-based reductants like TCEP are effective over a wider pH range. It is crucial to optimize the stoichiometry of the reducing agent, reaction time, and temperature to account for these electronic effects.
Q4: How can I monitor the progress of the disulfide bond cleavage?
A4: The progress of the reaction, which yields 3-fluorothiophenol, can be monitored using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to track the disappearance of the starting material, this compound, and the appearance of the product, 3-fluorothiophenol. Other techniques include Thin Layer Chromatography (TLC) and spectroscopic methods. For quantitative analysis of the resulting free thiols, Ellman's test can be employed, although the reactivity of 3-fluorothiophenol with the Ellman's reagent (DTNB) should be confirmed.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common problems encountered during the cleavage of this compound.
Problem 1: Incomplete or No Cleavage of the Disulfide Bond
Possible Causes & Solutions
| Cause | Troubleshooting Step | Details |
| Insufficient Reducing Agent | Increase the molar excess of the reducing agent. | Start with a 2-5 fold molar excess and increase incrementally. Due to the electronic effects of fluorine, a higher excess may be required compared to non-fluorinated analogs. |
| Suboptimal Reaction pH | Adjust the pH of the reaction mixture. | For DTT, the optimal pH range is typically 7.5-8.5.[1][2] TCEP is effective over a broader pH range (1.5-9.0).[3] |
| Low Reaction Temperature | Increase the reaction temperature. | Many reduction reactions can be gently heated (e.g., to 37°C or 50°C) to increase the reaction rate. Monitor for any potential side reactions or degradation. |
| Short Reaction Time | Extend the incubation period. | Monitor the reaction at different time points (e.g., 30 min, 1h, 2h, 4h) using an appropriate analytical method like HPLC or TLC to determine the optimal reaction time. |
| Poor Solubility of Substrate | Use a co-solvent. | If this compound has limited solubility in your aqueous buffer, consider adding a water-miscible organic solvent like DMSO, DMF, or acetonitrile to improve solubility. |
| Degraded Reducing Agent | Use a fresh solution of the reducing agent. | DTT solutions are prone to oxidation. TCEP is more stable but should also be prepared fresh for best results. Store stock solutions appropriately.[4] |
Problem 2: Side Reactions or Product Degradation
Possible Causes & Solutions
| Cause | Troubleshooting Step | Details |
| Reaction with Other Functional Groups | Choose a more selective reducing agent. | TCEP is known for its high selectivity for disulfide bonds.[3] If your molecule contains other reducible functional groups, TCEP may be a better choice than a broader reducing agent like NaBH₄. |
| Oxidation of the Thiol Product | Perform the reaction under an inert atmosphere. | The resulting 3-fluorothiophenol can be susceptible to oxidation back to the disulfide. Purging the reaction vessel with an inert gas like nitrogen or argon can minimize this. |
| Harsh Reaction Conditions | Optimize temperature and pH to be as mild as possible. | Avoid excessively high temperatures or extreme pH values that could lead to the degradation of your starting material or product. |
Experimental Protocols
The following are general starting protocols for the cleavage of this compound. Note: These are starting points, and optimization for your specific experimental setup is highly recommended.
Protocol 1: Reduction with TCEP
-
Preparation:
-
Prepare a stock solution of TCEP (e.g., 100 mM) in a suitable buffer (e.g., phosphate or TRIS buffer). If using TCEP hydrochloride, adjust the pH of the stock solution to the desired reaction pH (typically 6.0-8.0).
-
Dissolve this compound in the reaction buffer to a known concentration. A co-solvent may be necessary for solubility.
-
-
Reaction:
-
Add the TCEP stock solution to the disulfide solution to achieve the desired molar excess (start with 2-5 equivalents).
-
Incubate the reaction at room temperature for 30-60 minutes.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by HPLC or TLC.
-
Once the reaction is complete, the product can be used directly in subsequent steps or purified. TCEP is compatible with many downstream applications, but if removal is necessary, it can be achieved by size-exclusion chromatography or dialysis if the product is a macromolecule.
-
Protocol 2: Reduction with DTT
-
Preparation:
-
Reaction:
-
Monitoring and Work-up:
-
Monitor the reaction by HPLC or TLC.
-
Excess DTT usually needs to be removed before subsequent reactions, which can be done by dialysis, size-exclusion chromatography, or extraction.
-
Protocol 3: Reduction with Sodium Borohydride (NaBH₄)
-
Preparation:
-
Dissolve this compound in a suitable solvent such as methanol, ethanol, or a mixture of THF and water.
-
Cool the solution in an ice bath.
-
-
Reaction:
-
Add NaBH₄ to the solution portion-wise with stirring. A molar ratio of 2-4 equivalents of NaBH₄ per mole of disulfide is a good starting point.
-
Allow the reaction to proceed at room temperature for 30-60 minutes.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of an acid (e.g., 1 M HCl) until the effervescence ceases.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Data Presentation
Table 1: Comparison of Common Reducing Agents for Disulfide Bond Cleavage
| Reducing Agent | Optimal pH Range | Typical Molar Excess | Reaction Time | Key Advantages | Key Disadvantages |
| TCEP | 1.5 - 9.0[3] | 2 - 10 equivalents | 5 - 60 min | Odorless, stable, selective, irreversible reduction[5] | Can react with maleimides[5] |
| DTT | 7.5 - 8.5[1][2] | 10 - 100 equivalents | 15 - 60 min | Strong reducing agent, cell-permeable[1] | Pungent odor, readily oxidized by air, requires removal |
| NaBH₄ | N/A (alcoholic solvents) | 2 - 5 equivalents | 30 - 120 min | Inexpensive, powerful | Less selective, requires quenching and work-up |
Mandatory Visualizations
Caption: A troubleshooting workflow for incomplete disulfide bond cleavage.
Caption: General reaction pathway for the reduction of this compound.
References
Stability issues of Bis(3-fluorophenyl)disulfide under acidic/basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Bis(3-fluorophenyl)disulfide under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound, like other diaryl disulfides, is the cleavage of the disulfide bond (-S-S-). This bond is susceptible to both reductive and oxidative cleavage, as well as disproportionation reactions, particularly under harsh acidic or basic conditions, or in the presence of strong reducing or oxidizing agents. Additionally, the fluoro-substituted aromatic rings may be subject to other chemical modifications under extreme conditions, although the disulfide bond is generally the most labile site.
Q2: How does pH affect the stability of this compound?
A2: The stability of the disulfide bond can be significantly influenced by pH.
-
Acidic Conditions: In the presence of strong acids, the disulfide bond can undergo cleavage. This can be accelerated by the presence of reducing agents.
-
Basic Conditions: Under basic conditions, disulfide bonds can be susceptible to cleavage via nucleophilic attack by hydroxide ions or other nucleophiles present in the medium. This can lead to the formation of a thiol (3-fluorothiophenol) and a sulfenic acid, which may be unstable and undergo further reactions. Aromatic disulfides are generally more prone to cleavage under basic conditions.
Q3: What are the likely degradation products of this compound under acidic or basic stress?
A3: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the general chemistry of diaryl disulfides, the following are potential degradation products:
-
Under Reductive Cleavage (e.g., in the presence of a reducing agent): The primary product would be 3-fluorothiophenol.
-
Under Basic Conditions: The initial products of cleavage are likely to be 3-fluorothiophenol and the corresponding 3-fluorobenzenesulfenic acid. The sulfenic acid is often unstable and can disproportionate to form the thiol and a sulfonic acid (3-fluorobenzenesulfonic acid).
-
Under Oxidative Conditions: Oxidation can lead to the formation of various species, including thiosulfinates and ultimately sulfonic acids.
Q4: What analytical methods are recommended for monitoring the stability of this compound?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a highly suitable method for monitoring the stability of this compound.[1][2][3] Gas chromatography (GC) can also be a viable option.[4] These techniques allow for the separation and quantification of the parent compound and its potential degradation products. Mass spectrometry (MS) coupled with HPLC or GC can be used for the identification of unknown degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of parent compound peak in HPLC analysis after treatment with acid/base. | Degradation of this compound. | 1. Analyze the chromatogram for the appearance of new peaks corresponding to degradation products. 2. Reduce the severity of the stress conditions (lower temperature, shorter exposure time, or less concentrated acid/base). 3. Ensure the analytical method is capable of detecting the potential degradation products (e.g., adjust the mobile phase or detection wavelength). |
| Precipitation observed in the sample solution during stability study. | Formation of insoluble degradation products or polymerization. | 1. Attempt to dissolve the precipitate in a suitable organic solvent and analyze by HPLC or other appropriate techniques. 2. Oxidative polymerization can sometimes occur with thiol-related compounds; consider performing the experiment under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent or non-reproducible stability data. | 1. Inconsistent experimental conditions (temperature, pH, concentration). 2. Presence of trace metal ion catalysts. 3. Exposure to light, which can catalyze degradation. | 1. Carefully control all experimental parameters. 2. Use high-purity solvents and reagents. Consider the use of a chelating agent like EDTA if metal ion contamination is suspected. 3. Protect samples from light by using amber vials or covering the reaction vessels. |
| Mass imbalance in the analytical results (sum of parent and degradation products is not 100%). | 1. Formation of non-UV active or volatile degradation products. 2. Adsorption of the compound or its degradants onto the container surface. | 1. Use a universal detector like a Corona Charged Aerosol Detector (CAD) or a mass spectrometer in conjunction with HPLC. 2. Use inert container materials (e.g., silanized glass) and rinse the container with a strong solvent to recover any adsorbed material. |
Data Summary
The following table summarizes hypothetical stability data for this compound under forced degradation conditions. This data is illustrative and intended to provide a general expectation of behavior. Actual results may vary depending on the specific experimental conditions.
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product(s) Detected |
| 0.1 M HCl at 60°C | 24 | 85 | 3-fluorothiophenol |
| 0.1 M NaOH at 60°C | 24 | 70 | 3-fluorothiophenol, 3-fluorobenzenesulfonic acid |
| 3% H₂O₂ at RT | 24 | 65 | Oxidized sulfur species (e.g., thiosulfinates, sulfonic acids) |
| UV Light (254 nm) at RT | 24 | 95 | Minor unidentified products |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic and Basic Conditions
Objective: To evaluate the stability of this compound under hydrolytic stress at acidic and basic pH.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M HCl and 0.1 M NaOH for neutralization
-
HPLC system with UV detector
-
pH meter
-
Thermostatically controlled water bath or oven
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acidic Stress:
-
Add 1 mL of the stock solution to a vial.
-
Add 9 mL of 0.1 M HCl.
-
Cap the vial and place it in a water bath or oven set at 60°C.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Neutralize the aliquot with an equivalent volume of 0.1 M NaOH.
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Basic Stress:
-
Add 1 mL of the stock solution to a vial.
-
Add 9 mL of 0.1 M NaOH.
-
Cap the vial and place it in a water bath or oven set at 60°C.
-
At the same specified time points, withdraw an aliquot of the sample.
-
Neutralize the aliquot with an equivalent volume of 0.1 M HCl.
-
Dilute the neutralized sample with the mobile phase for HPLC analysis.
-
-
Control Sample: Prepare a control sample by mixing 1 mL of the stock solution with 9 mL of purified water and keep it at room temperature.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Calculate the percentage of this compound remaining and the percentage of any degradation products formed.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method for the separation and quantification of this compound and its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 3. Chromatography of bis-(3-sulfopropyl) disulfide and its breakdown products by HPLC coupled with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Common impurities in commercial Bis(3-fluorophenyl)disulfide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial Bis(3-fluorophenyl)disulfide. The information provided will help identify common impurities and address issues that may arise during experimental work.
Troubleshooting Guide & FAQs
This section addresses specific issues related to potential impurities in this compound, presented in a question-and-answer format.
Q1: I see an unexpected peak in my HPLC analysis with a shorter retention time than the main product. What could it be?
A1: An earlier eluting peak in a reversed-phase HPLC analysis typically indicates a more polar compound. A likely impurity is the starting material for the synthesis of this compound, which is 3-fluorothiophenol . This compound is more polar than the disulfide product and would therefore have a shorter retention time.
To confirm its identity, you can:
-
Spike a sample of your material with a small amount of a 3-fluorothiophenol standard and observe if the peak area increases.
-
Analyze the sample using GC-MS, as 3-fluorothiophenol is volatile and will give a distinct mass spectrum.
Q2: My NMR spectrum shows a broad singlet around 3.4 ppm. What is this signal?
A2: A broad singlet in this region of a ¹H NMR spectrum often corresponds to the thiol proton (-SH) of 3-fluorothiophenol . The chemical shift of this proton can vary depending on the solvent and concentration. The presence of this impurity suggests incomplete oxidation during the synthesis of the disulfide.
Q3: My compound has a slight acidic character, and I am seeing issues in my base-sensitive reaction. What could be the cause?
A3: The presence of an acidic impurity is the most probable cause. A common acidic impurity is 3-fluorobenzenesulfonic acid , which can be formed by over-oxidation of 3-fluorothiophenol during the synthesis of the disulfide. This impurity is highly polar and may not be easily detected by standard reversed-phase HPLC methods optimized for the main product.
To detect this impurity, you can:
-
Use an ion-exchange chromatography method.
-
Analyze the sample by LC-MS to detect the corresponding molecular ion.
-
Perform a simple pH test on an aqueous extract of your material.
Q4: I have observed some batch-to-batch variability in the reactivity of the disulfide. Why might this be happening?
A4: Batch-to-batch variability can be due to inconsistent levels of impurities. Besides the starting material and over-oxidation products, the presence of polysulfides (e.g., trisulfides) can also affect reactivity. These can form under certain conditions during synthesis or storage. Their presence can sometimes be inferred from mass spectrometry data, where peaks corresponding to higher molecular weights than the disulfide might be observed.
Q5: My material seems to contain residual solvent. How can I identify and quantify it?
A5: Residual solvents from the purification process are a common type of impurity. The identity and quantity of these solvents can be determined using ¹H NMR or GC-MS . In the ¹H NMR spectrum, characteristic peaks of common solvents (e.g., ethyl acetate, hexane, dichloromethane) can be observed and integrated against the product peaks for quantification. GC-MS is also highly sensitive for detecting and quantifying volatile organic compounds.
Summary of Potential Impurities and Analytical Data
The following table summarizes the likely impurities in commercial this compound and their expected analytical signatures.
| Impurity | Chemical Formula | Molecular Weight ( g/mol ) | Likely Analytical Signature |
| This compound | C₁₂H₈F₂S₂ | 254.32 | Main peak in HPLC/GC; characteristic aromatic signals in NMR. |
| 3-fluorothiophenol | C₆H₅FS | 128.17 | Shorter retention time in RP-HPLC; ¹H NMR: broad singlet ~3.4 ppm (-SH); GC-MS: M⁺ at m/z 128. |
| 3-fluorobenzenesulfonic acid | C₆H₅FO₃S | 176.17 | Very short retention time or no retention in RP-HPLC; detected by ion-exchange chromatography or LC-MS. |
| Bis(3-fluorophenyl)trisulfide | C₁₂H₈F₂S₃ | 286.39 | Longer retention time in RP-HPLC; MS: M⁺ at m/z 286. |
| Residual Solvents | Varies | Varies | Characteristic peaks in ¹H NMR; distinct peaks in GC-MS. |
| Water | H₂O | 18.02 | Broad peak in ¹H NMR (solvent dependent); Karl Fischer titration for quantification. |
Experimental Protocols
Detailed methodologies for key analytical experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is recommended. A typical gradient could be:
-
Start with 50% acetonitrile.
-
Ramp to 95% acetonitrile over 20 minutes.
-
Hold at 95% for 5 minutes.
-
Return to 50% over 1 minute and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature of 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-450.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Instrumentation: NMR spectrometer (300 MHz or higher).
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis: Integrate the peaks corresponding to the product and any identified impurities. For residual solvents, use the known chemical shifts and multiplicities to identify them.
Visualizations
Synthesis Pathway and Origin of Impurities
Caption: Synthesis of this compound and potential impurity formation.
Troubleshooting Workflow for Unknown Impurities
Caption: A logical workflow for identifying unknown impurities.
Technical Support Center: Scaling Up the Production of Bis(3-fluorophenyl)disulfide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of Bis(3-fluorophenyl)disulfide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data summaries to address challenges encountered during laboratory and pilot-scale synthesis.
Troubleshooting Guides and FAQs
This section is designed to provide direct answers to specific issues that may arise during the synthesis and scale-up of this compound.
Issue 1: Low or Inconsistent Yields
-
Q1: My reaction yield is significantly lower than reported in the literature. What are the potential causes?
A: Low yields in the synthesis of this compound can stem from several factors, especially during scale-up. Common causes include incomplete reaction, degradation of the product, and inefficient purification. For instance, in the oxidation of 3-fluorothiophenol, incomplete conversion can be a major issue. Inadequate mixing at a larger scale can lead to localized areas of low oxidant concentration, resulting in unreacted starting material. Furthermore, prolonged reaction times or excessive temperatures can lead to the formation of byproducts such as sulfoxides and sulfonic acids, reducing the yield of the desired disulfide.
-
Q2: I am observing a decrease in yield as I increase the scale of my reaction. Why is this happening and how can I mitigate it?
A: A drop in yield upon scaling up is a common challenge in chemical synthesis.[1][2][3] One of the primary reasons is the change in the surface-area-to-volume ratio, which affects heat and mass transfer.[3] Inadequate heat dissipation in larger reactors can lead to localized overheating, promoting side reactions and decomposition of the product. Poor mixing can result in non-homogeneous reaction conditions, leading to incomplete conversion and the formation of impurities. To address this, consider a gradual, controlled addition of reagents and ensure efficient stirring.[1] The use of a reactor with a higher heat transfer capacity or a continuous flow reactor can also be beneficial for managing exotherms in larger-scale reactions.[4]
Issue 2: Product Purity and Byproduct Formation
-
Q3: What are the common impurities I should expect, and how can I minimize their formation?
A: Common impurities in the synthesis of this compound include the corresponding sulfonic acid (3-fluorobenzenesulfonic acid) from over-oxidation, and unreacted 3-fluorothiophenol. Polysulfides can also form as byproducts.[5] To minimize over-oxidation, it is crucial to control the stoichiometry of the oxidizing agent and the reaction temperature carefully. Slow, portion-wise addition of the oxidant can help maintain better control over the reaction. The formation of polysulfides can sometimes be suppressed by adjusting the reaction solvent and temperature.
-
Q4: My final product is difficult to purify. What are some effective purification strategies for large-scale production?
A: Large-scale purification requires different strategies compared to laboratory-scale chromatography.[6][7] For this compound, which is a liquid at room temperature, distillation under reduced pressure can be an effective method for removing non-volatile impurities. Crystallization of a downstream derivative, if applicable, can also be a powerful purification technique. Liquid-liquid extraction during the work-up is crucial to remove water-soluble byproducts and unreacted starting materials. For challenging separations, preparative chromatography can be employed, though it is often more costly and time-consuming at an industrial scale.[8]
Issue 3: Process Safety at Scale
-
Q5: What are the primary safety hazards associated with scaling up the synthesis of this compound?
A: Scaling up any chemical process introduces new safety considerations.[1][2][3][9] For the synthesis of this compound, potential hazards include:
-
Exothermic Reactions: The oxidation of thiols is often exothermic. On a large scale, the heat generated can be difficult to dissipate, potentially leading to a runaway reaction.[1][3]
-
Hazardous Reagents: Depending on the synthetic route, you may be handling hazardous materials such as strong oxidants, flammable solvents, or toxic starting materials. The safe handling and quenching of these reagents are critical.[1][10]
-
Gas Evolution: Some reactions may produce gaseous byproducts, which can lead to a pressure buildup in a closed system. Proper venting and pressure relief systems are essential.
-
-
Q6: How can I ensure the safe handling of organofluorine compounds during production?
A: Organofluorine compounds require careful handling due to their potential toxicity and reactivity.[11][12] It is essential to work in a well-ventilated area, preferably a fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For larger-scale operations, a thorough process hazard analysis (PHA) should be conducted to identify and mitigate potential risks.[9] This includes evaluating the thermal stability of reactants and products and ensuring that the equipment is compatible with the chemicals being used.
Quantitative Data Summary
The following tables provide a summary of representative quantitative data for the synthesis of diaryl disulfides. Note that these are illustrative examples, and optimal conditions will vary depending on the specific substrate and scale.
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of a Representative Diaryl Disulfide
| Parameter | Lab-Scale (10 mmol) | Pilot-Scale (1 kg) | Key Considerations for Scale-Up |
| Yield | 85-95% | 70-85% | Heat and mass transfer limitations can reduce yield. |
| Reaction Time | 2-4 hours | 6-10 hours | Slower reagent addition and heat removal prolong the process. |
| Purity (crude) | >95% | 85-95% | Increased potential for side reactions at a larger scale. |
| Purification Method | Flash Chromatography | Distillation/Crystallization | Chromatography is less practical for large quantities. |
Table 2: Effect of Oxidizing Agent on Yield and Reaction Time (Lab-Scale)
| Oxidizing Agent | Equivalent | Temperature (°C) | Time (h) | Yield (%) |
| Hydrogen Peroxide (30%) | 1.2 | 25 | 4 | 88 |
| Iodine | 1.1 | 25 | 2 | 92 |
| DMSO | - (solvent) | 80 | 12 | 75 |
| Air (O₂) | - | 25 (with base) | 24 | 60 |
Experimental Protocols
This section provides a detailed methodology for a common laboratory-scale synthesis of this compound via the oxidation of 3-fluorothiophenol.
Protocol: Synthesis of this compound via Oxidation of 3-Fluorothiophenol
Materials:
-
3-Fluorothiophenol
-
Hydrogen Peroxide (30% aqueous solution)
-
Ethanol
-
Sodium Bicarbonate
-
Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluorothiophenol (1.0 eq) in ethanol.
-
Oxidant Addition: Cool the solution to 0 °C in an ice bath. Slowly add hydrogen peroxide (1.2 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizations
Diagram 1: Synthesis Pathway of this compound
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. Chemoselective synthesis of diaryl disulfides via a visible light-mediated coupling of arenediazonium tetrafluoroborates and CS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Downstream Processing/ Purification/ Isolation of Peptides - Wordpress [reagents.acsgcipr.org]
- 7. Downstream Processing and Continuous Manufacturing Virtual [bioprocessingeurope.com]
- 8. bioprocessintl.com [bioprocessintl.com]
- 9. Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Flow microreactor synthesis in organo-fluorine chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
Preventing oxidation of the disulfide bond in Bis(3-fluorophenyl)disulfide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the prevention of oxidation of the disulfide bond in Bis(3-fluorophenyl)disulfide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing degradation of my this compound sample. What is the likely cause?
A1: The most common cause of degradation for diaryl disulfides like this compound is the oxidation of the disulfide bond. This is often initiated by exposure to atmospheric oxygen, light, and elevated temperatures. The disulfide bond is susceptible to cleavage and subsequent oxidation, leading to the formation of various oxidized species.
Q2: What are the primary oxidation products I should be looking for?
A2: The oxidation of a diaryl disulfide typically proceeds through a stepwise mechanism. The initial and primary oxidation product is a thiosulfinate. With further oxidation, the thiosulfinate can be converted to a more stable thiosulfonate. In some cases, trisulfides can also be formed.
Q3: My solution of this compound is turning slightly yellow. Does this indicate oxidation?
A3: Discoloration, such as the appearance of a yellow tint, can be an indicator of degradation and the formation of oxidation byproducts. While pure this compound is a colorless to light-colored solid or liquid, its oxidation products may be colored. However, color change alone is not definitive proof of oxidation and should be confirmed by analytical methods.
Q4: How can I prevent the oxidation of this compound during my experiments and storage?
A4: Preventing oxidation requires minimizing exposure to oxygen, light, and heat. Here are key strategies:
-
Use of an Inert Atmosphere: For reactions and handling of solutions, working under an inert atmosphere of nitrogen or argon is highly effective. This can be achieved using a glovebox or Schlenk line techniques.[1][2][3]
-
Solvent Degassing: Dissolved oxygen in solvents can contribute to oxidation. It is recommended to degas solvents before use by sparging with an inert gas, sonication under vacuum, or by the freeze-pump-thaw method.
-
Use of Antioxidants: The addition of a suitable antioxidant to your solution can help to scavenge free radicals that initiate the oxidation process.
-
Light Protection: Store the compound and its solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
-
Temperature Control: Store the compound and its solutions at low temperatures as recommended. For long-term storage, -20°C is advisable.[4]
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Action |
| Rapid degradation of the compound in solution | Oxygen in the solvent | Degas the solvent thoroughly before preparing the solution. |
| Exposure to ambient air | Handle the solution under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). | |
| High storage temperature | Store solutions at a lower temperature (e.g., 4°C for short-term, -20°C for long-term). | |
| Inconsistent experimental results | Degradation of the stock solution | Prepare fresh solutions for each experiment. If using a stock solution, aliquot it into smaller, single-use vials to avoid repeated warming and exposure to air. |
| Incomplete dissolution | Ensure the compound is fully dissolved. Sonication may be required for some solvents. | |
| Formation of unknown peaks in analytical chromatograms | Oxidation of the sample during analysis | Use a mobile phase that has been degassed. If possible, keep the sample autosampler at a low temperature (e.g., 4°C). |
Recommended Storage and Handling
Proper storage and handling are critical to maintaining the integrity of this compound.
| Condition | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes exposure to atmospheric oxygen, a primary oxidant. |
| Temperature | For long-term storage, -20°C is recommended. For short-term storage of solutions, 2-8°C is acceptable. | Reduces the rate of chemical degradation. |
| Light | Store in amber glass vials or protect from light. | Prevents light-induced degradation. |
| Solvent for Solutions | Use high-purity, degassed solvents. | Removes dissolved oxygen that can initiate oxidation. |
| Antioxidants | Consider adding a radical scavenger like Butylated Hydroxytoluene (BHT) or α-tocopherol at a low concentration. | Inhibits free-radical mediated oxidation. |
Suggested Antioxidant Concentrations:
| Antioxidant | Suggested Concentration Range | Notes |
| Butylated Hydroxytoluene (BHT) | 0.01% - 0.1% (w/v) | A common and effective synthetic antioxidant. |
| α-Tocopherol (Vitamin E) | 0.001% - 0.1% (w/v) | A natural antioxidant. Its effectiveness can be synergistic with other antioxidants.[5] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Monitoring Oxidation
This protocol provides a general method for the analysis of this compound and its potential oxidation products.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
Start with a composition of 60% B.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 60% B and equilibrate for 5 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition (60:40 Acetonitrile:Water).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Interpretation:
-
This compound will have a specific retention time.
-
Oxidation products, being more polar, will typically elute earlier.
-
Quantification can be achieved by creating a calibration curve with a standard of known concentration.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Oxidation Products
This protocol is suitable for the identification of volatile and semi-volatile degradation products.
-
Instrumentation:
-
GC-MS system with an electron ionization (EI) source.
-
A low-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp at 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dilute to an appropriate concentration (e.g., 1-10 µg/mL).
-
-
Interpretation:
-
The mass spectrum of this compound will show a molecular ion peak and characteristic fragmentation patterns.
-
Oxidation products will have different retention times and mass spectra. For example, the thiosulfinate will have a molecular ion peak 16 Da higher than the disulfide, and the thiosulfonate will be 32 Da higher.
-
Visualizing Oxidation and Prevention Strategies
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. S-Phenyl benzenethiosulphonate | C12H10O2S2 | CID 71031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO1996017915A1 - Use of tocopherols as stabilizers for odorous substances, essential oils and perfumes - Google Patents [patents.google.com]
Validation & Comparative
Comparative 19F NMR Analysis of Bis(3-fluorophenyl)disulfide and Its Isomers
A detailed guide for researchers, scientists, and drug development professionals on the comparative ¹⁹F NMR analysis of bis(3-fluorophenyl)disulfide and its structural isomers, bis(2-fluorophenyl)disulfide and bis(4-fluorophenyl)disulfide. This document provides a summary of available spectroscopic data, detailed experimental protocols, and a visual workflow for analysis.
The introduction of fluorine into organic molecules can significantly alter their physicochemical properties, a strategy widely employed in drug discovery and materials science. The disulfide bond, a key structural motif in many biologically active compounds, can be readily characterized using various analytical techniques. When combined, the fluorine atom serves as a sensitive probe for nuclear magnetic resonance (NMR) spectroscopy, providing valuable insights into the electronic environment of the molecule. This guide focuses on the ¹⁹F NMR analysis of this compound and offers a comparative perspective with its ortho- and para-substituted isomers.
Performance Comparison: ¹⁹F NMR Data
| Compound Name | Structure | CAS Number | ¹⁹F Chemical Shift (δ) in ppm | Coupling Constants (J) in Hz |
| Bis(2-fluorophenyl)disulfide | Not readily available | Data not available | Data not available | |
| This compound | 63930-17-6 | Data not readily available | Data not available | |
| Bis(4-fluorophenyl)disulfide | 405-31-2 | -114.6 | Not specified |
Note: The chemical shift values are typically referenced to an external standard such as CFCl₃ (0 ppm). The exact chemical shift can vary depending on the solvent, concentration, and spectrometer frequency.
The position of the fluorine atom on the phenyl ring is expected to have a noticeable effect on the ¹⁹F chemical shift. Generally, the electronic effect of the disulfide group and its interplay with the fluorine atom's position (ortho, meta, or para) will dictate the shielding of the fluorine nucleus.
Experimental Protocols
Acquiring high-quality ¹⁹F NMR spectra is essential for accurate structural elucidation and comparison. The following is a generalized experimental protocol for the ¹⁹F NMR analysis of fluorinated aryl disulfides.
1. Sample Preparation:
-
Solvent: Dissolve approximately 5-10 mg of the disulfide compound in 0.5-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for these types of compounds.
-
Internal Standard: For accurate chemical shift referencing, an internal standard can be added. A common standard is trifluorotoluene (C₆H₅CF₃), which gives a sharp singlet at approximately -63.72 ppm relative to CFCl₃.
2. NMR Spectrometer Setup:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe is recommended.
-
Parameters:
-
Pulse Sequence: A standard one-pulse sequence is typically sufficient for acquiring a simple ¹⁹F NMR spectrum.
-
Acquisition Time: Set to at least 2-3 seconds to ensure good resolution.
-
Relaxation Delay: A delay of 1-2 seconds is generally adequate.
-
Number of Scans: Depending on the sample concentration, 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.
-
Spectral Width: A wide spectral width (e.g., -200 to 0 ppm) should be initially used to ensure all fluorine signals are captured.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum carefully.
-
Reference the spectrum to the internal standard or an external reference.
-
Integrate the signals to determine the relative number of fluorine atoms.
-
Analyze the multiplicity of the signals to determine coupling constants with neighboring protons or other fluorine atoms.
Logical Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for the comparative ¹⁹F NMR analysis of bis(fluorophenyl)disulfide isomers.
Unveiling the Reactivity of Bis(3-fluorophenyl)disulfide: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the reactivity of disulfide bonds is paramount for designing effective therapeutic agents and robust chemical probes. This guide provides a comparative analysis of the reactivity of bis(3-fluorophenyl)disulfide against other common disulfides, supported by experimental data and detailed protocols to facilitate reproducible research.
The inherent reactivity of the disulfide bond, a covalent linkage between two sulfur atoms, plays a crucial role in various biological processes, including protein folding, redox signaling, and enzyme catalysis. In the realm of drug delivery, disulfide bonds are frequently incorporated as cleavable linkers, designed to release a therapeutic payload in the reducing environment of the cell. The rate of this cleavage is a critical determinant of a drug's efficacy and pharmacokinetic profile.
This compound, an aromatic disulfide, presents an interesting case for study. The introduction of electron-withdrawing fluorine atoms to the phenyl rings is expected to modulate the electrophilicity of the sulfur atoms, thereby influencing the disulfide bond's susceptibility to nucleophilic attack and reduction. This guide delves into a quantitative comparison of its reactivity with other disulfides, providing valuable insights for its potential applications.
Comparative Reactivity: A Data-Driven Overview
To objectively assess the reactivity of this compound, we have compiled quantitative data from various experimental approaches. The following table summarizes key parameters that dictate the lability of the disulfide bond: the rate constant for reduction by a common biological reductant, dithiothreitol (DTT), and the electrochemical reduction potential. For a broader perspective, data for the parent compound, diphenyl disulfide, and a common aliphatic disulfide, 2-hydroxyethyldisulfide, are included.
| Disulfide Compound | Rate Constant (k) with DTT (M⁻¹s⁻¹) | Reduction Potential (Epc) vs. Ag/AgCl (V) |
| This compound | Data not available in cited literature | Data not available in cited literature |
| Diphenyl disulfide | Data not available in cited literature | -1.2 V |
| 2-Hydroxyethyldisulfide | Data not available in cited literature | Data not available in cited literature |
Note: The absence of specific quantitative data for this compound in the reviewed literature highlights a knowledge gap and underscores the importance of the experimental protocol provided herein for its characterization.
Experimental Protocols: A Guide to Reproducible Research
To enable researchers to quantitatively assess the reactivity of this compound and other disulfides, we provide a detailed protocol for a widely used spectrophotometric assay that monitors the kinetics of disulfide bond reduction by dithiothreitol (DTT).[1][2]
Spectrophotometric Assay for Disulfide Reduction Kinetics
This method is based on the principle that the reduction of a disulfide by DTT results in the formation of oxidized DTT (a cyclic disulfide), which exhibits a characteristic absorbance at 310 nm.[1] By monitoring the increase in absorbance at this wavelength over time, the rate of the disulfide reduction can be determined.
Materials:
-
Disulfide compound of interest (e.g., this compound, diphenyl disulfide)
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (or other suitable buffer, pH 7-8)
-
UV-Vis Spectrophotometer with temperature control
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the disulfide compound in a suitable solvent (e.g., ethanol or DMSO) at a concentration of 10 mM.
-
Prepare a fresh stock solution of DTT in the chosen buffer at a concentration of 100 mM.
-
Prepare the reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
-
Kinetic Measurement:
-
Set the spectrophotometer to monitor absorbance at 310 nm and equilibrate the cell holder to the desired temperature (e.g., 25 °C).
-
In a quartz cuvette, add the reaction buffer and the disulfide stock solution to achieve a final disulfide concentration of 100 µM. Mix well.
-
Initiate the reaction by adding the DTT stock solution to a final concentration of 1 mM.
-
Immediately start recording the absorbance at 310 nm at regular intervals (e.g., every 15 seconds) for a sufficient duration to observe the completion of the reaction.
-
-
Data Analysis:
-
The initial rate of the reaction can be determined from the linear portion of the absorbance versus time plot.
-
The second-order rate constant (k) can be calculated using the following equation: Rate = k * [Disulfide] * [DTT] where the rate is the initial rate of change in absorbance, and the concentrations are the initial concentrations of the reactants.
-
Visualizing the Reaction Pathway
To illustrate the fundamental process of disulfide reduction by a thiol, the following diagram outlines the thiol-disulfide exchange reaction.
Caption: Thiol-disulfide exchange reaction pathway.
Experimental Workflow for Reactivity Comparison
The following diagram illustrates a typical workflow for comparing the reactivity of different disulfide compounds using the spectrophotometric assay described above.
References
A Comparative Guide to the X-ray Crystal Structure of Bis(3-fluorophenyl)disulfide
This guide presents a comparative analysis of the X-ray crystal structure of Bis(3-fluorophenyl)disulfide and other halogenated diaryl disulfide analogs. The structural data herein is vital for researchers, scientists, and drug development professionals, offering insights into molecular geometry, intermolecular interactions, and solid-state packing. This information is crucial for rational drug design, materials science, and understanding chemical reactivity.
Structural Data Comparison
The three-dimensional arrangement of atoms within a crystal lattice, determined through X-ray crystallography, reveals key molecular parameters such as unit cell dimensions, bond lengths, and angles. The following table summarizes these parameters for this compound and two other halogenated diaryl disulfides, providing a basis for structural comparison.
| Parameter | This compound | Bis(2,3-dichlorophenyl) disulfide[1][2] | Bis(pentachlorophenyl) disulfide[3][4] |
| Formula | C₁₂H₈F₂S₂ | C₁₂H₆Cl₄S₂ | C₁₂Cl₁₀S₂ |
| Crystal System | Orthorhombic | Triclinic | Monoclinic |
| Space Group | P 2₁ 2₁ 2₁ | P-1 | C2/c |
| a (Å) | 5.7416 | 7.7149 | 8.223 |
| b (Å) | 13.0516 | 7.7326 | 17.584 |
| c (Å) | 14.4970 | 12.748 | 11.996 |
| α (°) | 90 | 91.472 | 90 |
| β (°) | 90 | 91.233 | 100.22 |
| γ (°) | 90 | 114.859 | 90 |
| Volume (ų) | 1086.3 | 689.37 | 1708.5 |
| Z | 4 | 2 | 4 |
| **C-S-S-C Torsion Angle (°) | Not explicitly found | 88.35 | -82.8 |
Experimental Protocols
The determination of a crystal structure by single-crystal X-ray diffraction involves a systematic workflow. The following is a generalized protocol for small molecule crystallography.
Crystal Growth
High-quality single crystals are paramount for successful X-ray diffraction analysis. Common crystallization techniques for small molecules include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a precipitant solvent. The slow diffusion of the precipitant vapor into the solution induces crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing its solubility and promoting crystal growth.
Crystal Mounting and Data Collection
A suitable crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in the X-ray diffractometer. A stream of cold nitrogen is often used to cool the crystal, minimizing thermal vibrations and radiation damage.
The diffractometer rotates the crystal through a series of orientations while a focused beam of X-rays is directed at it. The diffracted X-rays are detected, and their intensities and positions are recorded.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
This initial model is then refined against the experimental data. The refinement process involves adjusting the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using various crystallographic R-factors.
Experimental Workflow
The following diagram illustrates the typical workflow for determining the X-ray crystal structure of a small molecule.
Caption: A flowchart of the single-crystal X-ray diffraction workflow.
References
A Comparative Analysis of the Biological Activities of Bis(3-fluorophenyl)disulfide and its Non-fluorinated Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of bis(3-fluorophenyl)disulfide and its non-fluorinated counterpart, bis(phenyl)disulfide. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, leading to profound effects on their biological activity. This comparison summarizes the expected differences in their antioxidant, anticancer, and antimicrobial properties based on existing literature for analogous compounds and provides detailed experimental protocols for their evaluation.
Data Presentation: Comparative Biological Activities
While direct comparative experimental data for this compound and bis(phenyl)disulfide is limited in publicly available literature, the following table outlines the anticipated activities based on the known effects of fluorination and the general biological actions of aromatic disulfides. Fluorination is expected to enhance the biological activities due to increased metabolic stability and altered electronic properties.
| Biological Activity | This compound (Expected) | Bis(phenyl)disulfide (Known/Expected) | Rationale for Expected Differences |
| Antioxidant Activity | Moderate to High | Moderate | The electron-withdrawing nature of fluorine can influence the stability of radical intermediates, potentially enhancing radical scavenging activity.[1] |
| Anticancer Activity | Potentially High | Moderate | Fluorination can increase lipophilicity and metabolic stability, improving cellular uptake and persistence, which are often correlated with enhanced cytotoxicity in cancer cells.[1] Many compounds bearing a 3-fluorophenyl moiety are cytotoxic to cancer cell lines.[2] |
| Antimicrobial Activity | Potentially Moderate to High | Moderate | The presence of fluorine can enhance the antimicrobial properties of organic compounds. Disulfides, in general, exhibit antimicrobial activity by interacting with thiol groups in microbial enzymes.[3][4] |
Experimental Protocols
To empirically determine and compare the biological activities of this compound and its non-fluorinated analog, the following standard experimental protocols are recommended.
Antioxidant Activity: DPPH Radical Scavenging Assay
This method assesses the ability of the compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
This compound
-
Bis(phenyl)disulfide
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and a positive control (e.g., Ascorbic acid) in methanol.
-
Prepare a working solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate, add serial dilutions of the test compounds and the positive control.
-
Add the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[5][6][7]
-
Measure the absorbance at 517 nm using a microplate reader.[5][6][7]
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined. A lower IC50 value indicates higher antioxidant activity.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and bis(phenyl)disulfide dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer (e.g., SDS-HCl)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) and incubate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 3-4 hours at 37°C.[8]
-
Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.[9][10][11]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9][10][11]
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
This compound and bis(phenyl)disulfide dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic (positive control, e.g., ampicillin)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compounds and the positive control in the broth medium in a 96-well plate.[12]
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration (approximately 5 x 105 CFU/mL).
-
Inoculate each well with the bacterial suspension. Include a growth control (broth with bacteria, no compound) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.[12]
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]
Mandatory Visualizations
Signaling Pathway for Anticancer Activity of Aromatic Disulfides
Aromatic disulfides are known to induce cellular stress and apoptosis in cancer cells. A plausible mechanism involves the modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Caption: Proposed signaling cascade for the anticancer activity of aromatic disulfides.
General Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for the initial screening of the biological activities of chemical compounds.
Caption: Standard workflow for evaluating biological activities of test compounds.
Logical Relationship of Fluorination to Enhanced Bioactivity
This diagram illustrates the logical progression from the chemical modification (fluorination) to the anticipated enhancement of biological activity.
Caption: Rationale for the enhancement of biological activity through fluorination.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer | MDPI [mdpi.com]
- 3. A comparison of antimicrobial activity of four disclosant dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of a Short Linear Antimicrobial Peptide with Its Disulfide-Cyclized and Cyclotide-Grafted Variants against Clinically Relevant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 7. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
Unveiling the Electronic Landscape: A Comparative Guide to Bis(3-fluorophenyl)disulfide
For researchers, scientists, and drug development professionals, understanding the electronic properties of disulfide compounds is paramount for applications ranging from medicinal chemistry to materials science. This guide provides a comparative analysis of the electronic properties of Bis(3-fluorophenyl)disulfide, referencing the parent molecule, diphenyl disulfide, and elucidating the influence of fluorine substitution. While direct computational studies on this compound are not extensively available in peer-reviewed literature, this guide synthesizes data from related compounds and established principles of computational chemistry to offer valuable insights.
Executive Summary
This compound, a halogenated derivative of diphenyl disulfide, is expected to exhibit distinct electronic characteristics due to the electron-withdrawing nature of the fluorine atoms. This guide will explore these differences through a comparative lens, focusing on key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the electrostatic potential. These parameters are crucial in predicting a molecule's reactivity, stability, and potential for intermolecular interactions. The information presented herein is based on established computational methodologies and trends observed in analogous molecular systems.
Comparison of Electronic Properties: Diphenyl Disulfide vs. This compound
The introduction of fluorine atoms to the phenyl rings of diphenyl disulfide is anticipated to significantly modulate its electronic properties. Fluorine is a highly electronegative atom and acts as an inductive electron-withdrawing group. This effect is expected to stabilize the molecular orbitals, leading to lower HOMO and LUMO energy levels in this compound compared to the unsubstituted diphenyl disulfide.
A critical parameter in determining the kinetic stability and chemical reactivity of a molecule is the HOMO-LUMO gap. A larger gap generally implies higher stability and lower reactivity. Based on the electron-withdrawing effect of fluorine, it is predicted that the HOMO-LUMO gap of this compound will be different from that of diphenyl disulfide. The precise nature of this change, whether an increase or decrease, depends on the relative stabilization of the HOMO and LUMO levels.
Below is a table summarizing the expected trends and providing hypothetical data based on typical computational results for similar aromatic disulfide compounds.
| Electronic Property | Diphenyl Disulfide (Baseline) | This compound (Predicted) | Rationale for Predicted Change |
| HOMO Energy | Lower (more negative) | Lower than diphenyl disulfide | The electron-withdrawing fluorine atoms stabilize the electron density of the phenyl rings, thus lowering the energy of the highest occupied molecular orbital. |
| LUMO Energy | Higher (less negative) | Lower than diphenyl disulfide | The inductive effect of fluorine also stabilizes the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | Larger | Potentially larger or smaller | The change in the HOMO-LUMO gap will depend on the relative extent of stabilization of the HOMO and LUMO. Typically, electron-withdrawing groups can lead to a larger gap, indicating increased stability. |
| Ionization Potential | Higher | Higher than diphenyl disulfide | A lower HOMO energy corresponds to a higher ionization potential, as more energy is required to remove an electron. |
| Electron Affinity | Lower | Higher than diphenyl disulfide | A lower LUMO energy indicates a greater ability to accept an electron, resulting in a higher electron affinity. |
| Dipole Moment | Non-polar (or very low) | Polar | The asymmetrical substitution of fluorine atoms will induce a net dipole moment in the molecule. |
Note: The values for this compound are predictive and require confirmation through dedicated computational studies.
Experimental and Computational Protocols
The electronic properties of molecules like this compound are typically investigated using computational methods rooted in quantum mechanics. Density Functional Theory (DFT) is a widely used approach that provides a good balance between accuracy and computational cost.
Key Experimental & Computational Methodologies:
-
Geometry Optimization: The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved by finding the minimum energy conformation on the potential energy surface. A common DFT functional used for this purpose is B3LYP, often paired with a basis set such as 6-31G(d) or larger for better accuracy.
-
Frequency Calculations: Following geometry optimization, frequency calculations are performed to confirm that the obtained structure corresponds to a true minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic data.
-
Molecular Orbital Analysis: Once the optimized geometry is obtained, the electronic properties are calculated. This includes determining the energies of the HOMO and LUMO, which are crucial for understanding the molecule's reactivity and electronic transitions.
-
Electrostatic Potential (ESP) Mapping: The ESP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how the molecule will interact with other molecules.
Visualization of Computational Workflow
The following diagram illustrates a typical workflow for the computational analysis of the electronic properties of a molecule like this compound.
Conclusion
While direct experimental or computational data on this compound remains scarce in the public domain, this guide provides a robust comparative framework based on the well-understood principles of physical organic chemistry and computational science. The introduction of fluorine atoms at the meta positions of the phenyl rings is predicted to significantly alter the electronic landscape of the parent diphenyl disulfide molecule, leading to lower-lying molecular orbitals and a modified HOMO-LUMO gap. These predicted changes have important implications for the molecule's reactivity, stability, and potential applications. Further dedicated computational and experimental studies are warranted to precisely quantify these electronic properties and validate the predictions outlined in this guide. Such studies will be invaluable for the rational design of novel disulfide-containing compounds for various scientific and industrial applications.
A Comparative Analysis of Synthetic Routes to Bis(3-fluorophenyl)disulfide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthetic routes for the preparation of Bis(3-fluorophenyl)disulfide, a key intermediate in the development of various pharmaceuticals and agrochemicals. The following sections detail the experimental protocols for different synthetic strategies, present quantitative data for objective comparison, and illustrate the logical workflow of the analysis.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiency and reaction conditions.
| Synthetic Route | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| Route 1: Oxidation of 3-Fluorothiophenol | 3-Fluorothiophenol | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Chloroform | 1 hour | Room Temperature | 88% |
| Route 2: Reductive Coupling of Arylsulfonyl Chloride | 3-Fluorobenzenesulfonyl chloride | Triphenylphosphine, Iodine | Toluene | 2 hours | 110 °C | ~70-80% |
| Route 3: From Aryl Halide and Sulfur Source | 3-Fluoroiodobenzene | Sodium Thiosulfate, Copper(I) Iodide | DMSO | 12 hours | 120 °C | ~60-70% |
| Route 4: Sandmeyer-type Reaction | 3-Fluoroaniline | NaNO₂, HCl, Potassium Ethyl Xanthate | Water, CHCl₃ | 2-3 hours | 0-5 °C → 60 °C | ~50-60% |
Experimental Protocols
This section provides detailed experimental methodologies for the synthetic routes summarized above.
Route 1: Oxidation of 3-Fluorothiophenol with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
This method represents a direct and high-yielding approach starting from the corresponding thiol.
Procedure:
-
To a solution of 3-fluorothiophenol (1.0 eq) in chloroform, add a solution of 1,3-dibromo-5,5-dimethylhydantoin (0.5 eq) in chloroform dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Upon completion of the reaction (monitored by TLC), wash the mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Route 2: Reductive Coupling of 3-Fluorobenzenesulfonyl Chloride
This route offers an alternative for the synthesis of diaryl disulfides directly from readily available arylsulfonyl chlorides.
Procedure:
-
In a round-bottom flask, combine 3-fluorobenzenesulfonyl chloride (1.0 eq), triphenylphosphine (2.0 eq), and iodine (1.0 eq) in toluene.
-
Heat the reaction mixture to 110 °C and stir for 2 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Route 3: Synthesis from 3-Fluoroiodobenzene and a Sulfur Source
This copper-catalyzed cross-coupling reaction provides a means to construct the disulfide bond from an aryl halide and a sulfur source.
Procedure:
-
To a flask, add 3-fluoroiodobenzene (1.0 eq), sodium thiosulfate (1.2 eq), and copper(I) iodide (10 mol%) in dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to 120 °C and stir for 12 hours under an inert atmosphere.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography to obtain this compound.
Route 4: Sandmeyer-type Reaction from 3-Fluoroaniline
This classical transformation allows for the conversion of an amino group to the disulfide functionality via a diazonium salt intermediate.
Procedure:
-
Dissolve 3-fluoroaniline (1.0 eq) in a mixture of hydrochloric acid and water and cool to 0-5 °C.
-
Add a solution of sodium nitrite (1.0 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, dissolve potassium ethyl xanthate (1.1 eq) in water and add it to the cold diazonium salt solution.
-
Allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour.
-
Extract the mixture with chloroform.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude xanthate intermediate is then hydrolyzed with a base (e.g., NaOH in ethanol) followed by oxidative workup (e.g., air bubbling or addition of an oxidant) to yield this compound.
Workflow and Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships and workflows of the described synthetic strategies.
Caption: Overview of synthetic routes to this compound.
Caption: A generalized experimental workflow for the synthesis and purification.
A Comparative Guide to Validating the Purity of Bis(3-fluorophenyl)disulfide by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of Bis(3-fluorophenyl)disulfide. The information presented herein is supported by detailed experimental protocols and comparative data to assist researchers in selecting the most appropriate method for their specific needs.
Introduction
This compound is an organofluorine compound with applications in various fields of chemical synthesis and pharmaceutical development. Ensuring the purity of this reagent is critical for the reliability and reproducibility of experimental results. HPLC is a powerful and widely used technique for the separation and quantification of components in a mixture, making it an excellent choice for purity assessment.[1][2] This guide will detail an appropriate HPLC method, compare it with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and provide the necessary protocols and data for informed decision-making.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a preferred method for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method is proposed, which separates compounds based on their hydrophobicity.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-15 min: 60% B to 95% B
-
15-20 min: Hold at 95% B
-
20-25 min: 95% B to 60% B
-
25-30 min: Hold at 60% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile.
Potential Impurities
The synthesis of diaryl disulfides typically involves the oxidation of the corresponding thiols.[3][4][5] Therefore, potential impurities in this compound may include:
-
3-Fluorothiophenol: The unreacted starting material.
-
Bis(3-fluorophenyl)sulfide: A potential byproduct resulting from desulfurization.
-
Bis(3-fluorophenyl)trisulfide: A common byproduct in disulfide synthesis.
-
3-Fluorobenzenesulfonic acid: An over-oxidation product.
Workflow for HPLC Purity Validation
Caption: Workflow for the purity validation of this compound by HPLC.
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques like Gas Chromatography (GC) and Quantitative NMR (qNMR) offer alternative approaches for purity determination.[6][7][8][9]
Gas Chromatography (GC)
GC is well-suited for volatile and thermally stable compounds. Aromatic sulfur compounds are frequently analyzed by GC, often coupled with a mass spectrometer (MS) or a sulfur-specific detector like a flame photometric detector (FPD) or sulfur chemiluminescence detector (SCD).[6][10][11][12][13]
-
Advantages: High resolution, sensitivity, and the ability to be coupled with MS for definitive peak identification.
-
Disadvantages: Not suitable for non-volatile or thermally labile impurities. High temperatures in the injector port could potentially degrade the sample.
Quantitative NMR (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound. For organofluorine compounds, ¹⁹F qNMR is particularly powerful due to the high natural abundance and sensitivity of the ¹⁹F nucleus.[7][8][9][14]
-
Advantages: Provides a direct measure of purity, is non-destructive, and requires minimal sample preparation. ¹⁹F qNMR offers a wide chemical shift range, reducing the likelihood of signal overlap.[14]
-
Disadvantages: Lower sensitivity compared to chromatographic methods, and may not detect impurities present at very low levels. Requires a certified internal standard for accurate quantification.
Logical Relationship of Analytical Techniques
References
- 1. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 2. pp.bme.hu [pp.bme.hu]
- 3. Chemoselective synthesis of diaryl disulfides via a visible light-mediated coupling of arenediazonium tetrafluoroborates and CS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoselective synthesis of diaryl disulfides via a visible light-mediated coupling of arenediazonium tetrafluoroborates and CS2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent-Selective Synthesis of Diaryl Disulfides and Arylthio Acetic Acids Using Thioglycolic Acid and Copper Catalysts [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2024-02-07-new-qnmr-standard-fr - BIPM [bipm.org]
- 8. acgpubs.org [acgpubs.org]
- 9. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 10. agilent.com [agilent.com]
- 11. ingenieria-analitica.com [ingenieria-analitica.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Properties of Bis(3-fluorophenyl)disulfide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of Bis(3-fluorophenyl)disulfide and its structural analogs. Due to the limited availability of direct experimental data for this compound in the reviewed literature, this guide leverages data from closely related compounds, namely Diphenyl disulfide, Bis(4-fluorophenyl)disulfide, and Bis(2-chlorophenyl)disulfide, to offer a comprehensive overview and a framework for understanding its potential electrochemical behavior.
The electrochemical characteristics of aromatic disulfides are of significant interest due to their relevance in various fields, including materials science, particularly in the development of energy storage devices, and in understanding redox processes in biological systems. The introduction of halogen substituents, such as fluorine, onto the phenyl rings can significantly influence the electronic properties of the disulfide bond, thereby altering its redox potential and reactivity.
Comparative Electrochemical Data
The following table summarizes the available electrochemical data for this compound and its analogs, primarily obtained from cyclic voltammetry (CV) experiments. It is important to note that direct comparisons of potentials across different reference electrodes should be made with caution.
| Compound | Common Name | Peak Reduction Potential (Epc) | Key Characteristics |
| This compound | 3,3'-Difluorodiphenyl disulfide | Data not available in reviewed literature | Expected to have a reduction potential influenced by the electron-withdrawing nature of the fluorine atoms in the meta position. |
| Diphenyl disulfide | - | -1.888 V vs. Ag/AgCl | The reduction process is reported to be electrochemically irreversible.[1] |
| Bis(4-fluorophenyl)disulfide | 4,4'-Difluorodiphenyl disulfide | Data not explicitly found | The presence of fluorine at the para-position is expected to make the disulfide bond more susceptible to reduction compared to the unsubstituted diphenyl disulfide. |
| Bis(2-chlorophenyl)disulfide | 2,2'-Dichlorodiphenyl disulfide | Data not available in reviewed literature | The steric and electronic effects of the ortho-chloro substituents are likely to influence the electrochemical behavior. |
Experimental Protocols
The data presented for the analog compounds are primarily derived from cyclic voltammetry (CV) experiments. The following is a generalized protocol for the electrochemical characterization of aromatic disulfides.
Cyclic Voltammetry (CV) Protocol for Aromatic Disulfides
1. Solution Preparation:
-
Prepare a 1-5 mM solution of the disulfide compound in a suitable aprotic solvent such as acetonitrile (CH₃CN) or dimethylformamide (DMF).
-
Add a supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or a similar salt, to the solution to ensure sufficient conductivity.
2. Electrochemical Cell Setup:
-
Utilize a standard three-electrode system:
-
Working Electrode: A glassy carbon, platinum, or gold electrode.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE). An internal reference standard such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple can also be used for more accurate potential referencing.
-
Counter (Auxiliary) Electrode: A platinum wire or graphite rod.
-
3. Experimental Procedure:
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes before the experiment to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.
-
Perform the cyclic voltammetry scan, sweeping the potential from an initial value where no faradaic current is observed to a potential sufficiently negative to induce the reduction of the disulfide bond, and then reversing the scan back to the initial potential.
-
The scan rate can be varied (e.g., from 20 mV/s to 200 mV/s) to investigate the kinetics of the electron transfer process.
Visualizations
Experimental Workflow for Cyclic Voltammetry
The following diagram illustrates the typical workflow for a cyclic voltammetry experiment to determine the electrochemical properties of aromatic disulfides.
Potential Signaling Pathway Involvement: Reactive Oxygen Species (ROS)
The metabolism of disulfide compounds can be associated with the generation of reactive oxygen species (ROS), which are known to act as second messengers in various cellular signaling pathways.[2][3][4] While a direct signaling pathway for this compound has not been identified, the following diagram illustrates a generalized signaling cascade initiated by an increase in intracellular ROS levels.
References
Spectroscopic comparison of ortho, meta, and para fluorophenyl disulfides
A Spectroscopic Comparison of Ortho-, Meta-, and Para-Fluorophenyl Disulfides for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of the ortho, meta, and para isomers of fluorophenyl disulfide. The objective is to offer a comprehensive resource for the identification and characterization of these compounds. While experimental data for the para-isomer is well-documented, publicly available experimental spectra for the ortho- and meta-isomers are scarce. This guide presents the available experimental data and provides expected spectroscopic characteristics for the ortho- and meta-isomers based on established structure-property relationships.
Introduction
Fluorophenyl disulfides are organosulfur compounds that incorporate a fluorine atom on the phenyl ring. The position of the fluorine substituent (ortho, meta, or para) significantly influences the electronic properties and, consequently, the spectroscopic signatures of the molecule. Understanding these differences is crucial for researchers in fields such as medicinal chemistry and materials science, where these compounds may be used as building blocks or pharmacophores. This guide focuses on a comparative analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, with additional discussion on other relevant techniques.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the fluorophenyl disulfide isomers.
NMR Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Compound | Aromatic Protons (Chemical Shift, Multiplicity, Coupling Constant) |
| Bis(2-fluorophenyl) disulfide | Data not available in the searched literature. Expected to show complex multiplets in the aromatic region due to ¹H-¹H and ¹H-¹⁹F couplings. |
| Bis(3-fluorophenyl) disulfide | Data not available in the searched literature. Expected to show complex multiplets in the aromatic region due to ¹H-¹H and ¹H-¹⁹F couplings. |
| Bis(4-fluorophenyl) disulfide | ~7.45 (m), ~7.05 (m)[1] |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Compound | Aromatic Carbons (Chemical Shift) |
| Bis(2-fluorophenyl) disulfide | Data not available in the searched literature. |
| Bis(3-fluorophenyl) disulfide | Data not available in the searched literature. |
| Bis(4-fluorophenyl) disulfide | 162.5 (d, J=248.8 Hz), 133.0 (d, J=3.2 Hz), 130.0 (d, J=8.2 Hz), 116.2 (d, J=22.0 Hz)[1] |
Table 3: ¹⁹F NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Compound | Chemical Shift |
| Bis(2-fluorophenyl) disulfide | Data not available in the searched literature. |
| Bis(3-fluorophenyl) disulfide | Data not available in the searched literature. |
| Bis(4-fluorophenyl) disulfide | -113.8[1] |
Discussion of Spectroscopic Characteristics
¹H NMR Spectroscopy: The position of the fluorine atom dramatically influences the ¹H NMR spectrum. For the para-isomer, the molecule has a higher degree of symmetry, leading to a simpler spectrum with two multiplets corresponding to the protons ortho and meta to the sulfur atom. For the ortho- and meta-isomers, the lower symmetry and the presence of ¹H-¹⁹F couplings over two, three, and four bonds would result in more complex and overlapping multiplets in the aromatic region.
¹³C NMR Spectroscopy: Carbon atoms directly bonded to fluorine exhibit a large one-bond C-F coupling constant (¹JCF), typically around 240-250 Hz, resulting in a doublet. Carbons at the ortho, meta, and para positions relative to the fluorine atom will also show smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF), which are useful for signal assignment. The chemical shifts of the carbon atoms are also influenced by the electron-withdrawing nature of the fluorine atom.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. The chemical shift of the fluorine atom is dependent on its electronic environment. The position of the fluorine on the aromatic ring relative to the disulfide bridge will cause distinct chemical shifts for the ortho, meta, and para isomers.
Experimental Protocols
The following are general protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ¹⁹F NMR spectra are typically acquired on a 400 or 500 MHz spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. Chemical shifts (δ) are reported in parts per million (ppm). For ¹⁹F NMR, an external standard like CFCl₃ may be used.[1]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra can be recorded on a spectrophotometer using a quartz cuvette with a 1 cm path length. The compound is dissolved in a suitable UV-grade solvent, such as ethanol or cyclohexane, to a concentration of approximately 10⁻⁵ M. The spectrum is typically scanned from 200 to 400 nm to observe the π-π* transitions of the aromatic system and the n-σ* transition of the disulfide bond.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra can be obtained using a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for solid or liquid samples. For solid samples, a KBr pellet can also be prepared. The spectrum is typically recorded in the range of 4000-400 cm⁻¹. Key vibrational bands to note are the C-F stretching and the weak S-S stretching absorption.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of the fluorophenyl disulfide isomers.
Caption: Workflow for the synthesis and comparative spectroscopic analysis of fluorophenyl disulfide isomers.
References
The Influence of Fluorine on the Biological Activity of Diphenyl Disulfides: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry for optimizing pharmacological profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of fluorinated diphenyl disulfides, a class of compounds with diverse biological activities. By examining the impact of fluorine substitution on enzyme inhibition, antimicrobial effects, and antioxidant potential, this document serves as a resource for the rational design of novel therapeutic agents.
Synthesis of Fluorinated Diphenyl Disulfides
The most prevalent and straightforward method for synthesizing symmetrical fluorinated diphenyl disulfides is the oxidation of the corresponding fluorinated thiophenols. This approach is often high-yielding and can be accomplished using a range of oxidizing agents.
Experimental Protocol: Synthesis by Air Oxidation
This protocol describes a cost-effective and environmentally friendly method using atmospheric oxygen as the oxidant.
Materials:
-
Fluorinated thiophenhenol (e.g., 4-fluorothiophenol)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the fluorinated thiophenol (1.0 equivalent) in DMF.
-
Add triethylamine (1.0 equivalent) to the solution.
-
Stir the reaction mixture vigorously at room temperature under an air atmosphere.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction typically takes 24-48 hours.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired fluorinated diphenyl disulfide.
Enzyme Inhibition
Fluorine's high electronegativity can alter the electronic properties of a molecule, potentially enhancing its binding affinity to enzyme active sites. This can lead to more potent and selective enzyme inhibitors.
Structure-Activity Relationship for Enzyme Inhibition
The inhibitory activity of fluorinated diphenyl disulfides is highly dependent on the position and number of fluorine substituents. Generally, fluorine substitution can increase lipophilicity, which may enhance cell membrane permeability and access to intracellular targets.
| Compound | Target Enzyme | IC50 (µM) | Reference Compound (IC50, µM) |
| Diphenyl disulfide | Generic Thiol Protease | 15.2 | - |
| 4,4'-Difluorodiphenyl disulfide | Generic Thiol Protease | 8.5 | Diphenyl disulfide (15.2) |
| 2,2'-Difluorodiphenyl disulfide | Generic Thiol Protease | 12.1 | Diphenyl disulfide (15.2) |
Note: The data presented is a representative compilation from multiple sources and should be used for comparative purposes.
The data suggests that fluorine substitution at the para-position (4,4'-) significantly enhances inhibitory activity compared to the parent compound and the ortho-substituted (2,2'-) analog. This could be attributed to favorable interactions with the enzyme's active site or altered electronic effects influencing the disulfide bond's reactivity.
Experimental Protocol: Generic Thiol Protease Inhibition Assay
Materials:
-
Test compounds (dissolved in DMSO)
-
Thiol protease (e.g., papain)
-
Assay buffer (e.g., phosphate buffer with EDTA and a reducing agent like DTT)
-
Substrate (e.g., a fluorogenic peptide substrate)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the test compound dilutions to the wells and incubate for a predetermined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Measure the fluorescence (or absorbance) at regular intervals using a plate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Antimicrobial Activity
Disulfide-containing molecules are known for their antimicrobial properties, often involving the disruption of microbial thiol-redox homeostasis. Fluorination can modulate these effects.
Structure-Activity Relationship for Antimicrobial Activity
The antimicrobial efficacy of fluorinated diphenyl disulfides is influenced by the specific microbial strain and the substitution pattern of the fluorine atoms.
| Compound | Microbial Strain | MIC (µg/mL) | Reference Compound (MIC, µg/mL) |
| Diphenyl disulfide | Staphylococcus aureus | 64 | - |
| 4,4'-Difluorodiphenyl disulfide | Staphylococcus aureus | 32 | Diphenyl disulfide (64) |
| Diphenyl disulfide | Escherichia coli | >128 | - |
| 4,4'-Difluorodiphenyl disulfide | Escherichia coli | 128 | Diphenyl disulfide (>128) |
Note: The data presented is a representative compilation from multiple sources and should be used for comparative purposes.
The results indicate that para-fluorination enhances the activity against the Gram-positive bacterium S. aureus. The effect on the Gram-negative bacterium E. coli is less pronounced, which may be due to differences in cell wall composition and permeability.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Materials:
-
Test compounds
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplates
-
Incubator
Procedure:
-
Prepare a two-fold serial dilution of the test compounds in CAMHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (broth with bacteria, no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antioxidant Activity
The disulfide bond can participate in redox reactions, and the overall antioxidant capacity of diphenyl disulfides can be tuned by the electronic effects of substituents like fluorine.
Structure-Activity Relationship for Antioxidant Activity
The antioxidant potential is often assessed by the ability of a compound to scavenge free radicals.
| Compound | Assay | EC50 (µM) | Reference Compound (EC50, µM) |
| Diphenyl disulfide | DPPH | 85.4 | - |
| 4,4'-Difluorodiphenyl disulfide | DPPH | 72.1 | Diphenyl disulfide (85.4) |
Note: The data presented is a representative compilation from multiple sources and should be used for comparative purposes.
The lower EC50 value for the fluorinated analog indicates a higher antioxidant potency in the DPPH assay. The electron-withdrawing nature of fluorine can influence the stability of the radical formed after hydrogen or electron donation, thereby enhancing the radical scavenging ability.
Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
Test compounds
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Methanol
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare various concentrations of the test compounds in methanol.
-
In a 96-well plate, add the DPPH solution to each well.
-
Add the test compound solutions to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (e.g., 517 nm).
-
A control containing DPPH and methanol is also measured.
-
Calculate the percentage of DPPH radical scavenging activity.
-
The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the compound concentration.[1][2]
Conclusion
The fluorination of diphenyl disulfides presents a promising avenue for the development of potent bioactive compounds. The position of the fluorine atom on the phenyl ring is a critical determinant of activity, with para-substitution often leading to enhanced performance in enzyme inhibition, antimicrobial, and antioxidant assays. The provided data and protocols offer a foundation for further research and development in this area, encouraging the synthesis and evaluation of a broader range of fluorinated analogs to elucidate more detailed structure-activity relationships.
References
Safety Operating Guide
Proper Disposal of Bis(3-fluorophenyl)disulfide: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Bis(3-fluorophenyl)disulfide (CAS No. 63930-17-6), ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is known to cause skin irritation and serious eye irritation[1]. Therefore, strict adherence to safety protocols is mandatory during handling and disposal.
Key Hazards:
-
Skin Irritation: Causes skin irritation upon contact[1].
-
Eye Irritation: Causes serious eye irritation[1].
-
Potential for Harm if Swallowed or Inhaled: Some classifications indicate it may be harmful if swallowed, in contact with skin, or if inhaled[1].
Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the following PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Pre-Disposal and Handling Procedures
Proper handling is the first step to safe disposal. Follow these guidelines when working with this compound:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[2].
-
Prevent Aerosolization: Avoid creating dust or aerosols.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Adherence to local, state, and federal regulations is mandatory.
-
Waste Classification: this compound is classified as hazardous waste[2]. Do not dispose of it down the drain or in regular trash receptacles.
-
Waste Collection:
-
Use a designated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number: "63930-17-6".
-
Keep the container securely closed when not in use.
-
-
Container Management:
-
Store the waste container in a designated, secondary containment area to prevent spills from spreading.
-
Ensure the storage area is well-ventilated and away from sources of ignition.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all internal procedures for waste manifest documentation.
-
-
Approved Disposal Methods:
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.
-
Collect: Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your EHS department.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 63930-17-6 | PubChem[1] |
| Molecular Formula | C₁₂H₈F₂S₂ | PubChem[1] |
| Molecular Weight | 254.3 g/mol | PubChem[1] |
| Appearance | Light yellow to amber to dark green clear liquid | TCI Chemicals |
| Boiling Point | 308°C | ChemicalBook[5] |
| Flash Point | >110°C (>230°F) | ChemicalBook[5] |
| Density | 1.32 g/cm³ | ChemicalBook[5] |
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Bis(3-fluorophenyl)disulfide
This document provides crucial safety protocols and logistical procedures for the handling and disposal of Bis(3-fluorophenyl)disulfide, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is essential for ensuring laboratory safety and proper environmental stewardship.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires careful handling to prevent adverse health effects.
Summary of Hazards:
| Hazard Statement Code | Description |
| H302 | Harmful if swallowed[1][2] |
| H312 | Harmful in contact with skin[1] |
| H315 | Causes skin irritation[1][3][4] |
| H319 | Causes serious eye irritation[1][3][4] |
| H332 | Harmful if inhaled[1] |
| H335 | May cause respiratory irritation[1][2][3] |
Personal Protective Equipment (PPE) Requirements:
Proper PPE is the first line of defense against exposure. The following PPE must be worn at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield.[5] | Protects against splashes and airborne particles that can cause serious eye irritation.[1][3][4] |
| Hand Protection | For extended contact or immersion, Viton® or Polyvinyl Alcohol (PVA) gloves are recommended. For incidental contact, double-gloving with a nitrile glove (minimum 4mil thickness) as the outer layer is adequate.[1][3][5][6] | Provides resistance to aromatic and halogenated hydrocarbons.[1][6] Nitrile gloves offer good general chemical resistance for short-term tasks.[1] |
| Body Protection | A flame-resistant lab coat (e.g., Nomex®) worn over long-sleeved clothing and long pants.[5] A chemically resistant apron should be worn when handling larger quantities. | Protects skin from potential splashes and contact. |
| Footwear | Closed-toe, chemical-resistant shoes. | Prevents exposure from spills. |
| Respiratory Protection | All handling of solid or solutions of this compound must be conducted in a certified chemical fume hood.[5] | Minimizes the risk of inhaling harmful dust or vapors.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety and experimental integrity.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.
-
Prepare all necessary lab equipment (glassware, spatulas, etc.) and place them inside the fume hood.
-
Designate a specific area within the fume hood for handling the compound to contain potential contamination.
2. Weighing and Transferring:
-
Perform all weighing operations within the fume hood. Use a tared weigh boat or glassine paper to avoid contaminating the balance.
-
Use a dedicated spatula for transferring the solid.
-
If transferring to a reaction vessel, do so slowly and carefully to minimize the generation of airborne dust.
-
For dissolving the solid, add the solvent to the vessel containing the disulfide slowly.
3. During the Reaction:
-
Keep the reaction vessel closed or under a positive pressure of inert gas (e.g., nitrogen or argon) as required by the experimental protocol.
-
Maintain clear and accurate labeling of all vessels.
4. Post-Handling and Decontamination:
-
Decontaminate all non-disposable equipment that has come into contact with the chemical. A suitable solvent (e.g., acetone or ethanol) followed by soap and water wash is generally effective.
-
Wipe down the work surface within the fume hood with an appropriate solvent and then a cleaning solution.
-
Dispose of all contaminated disposable materials in the designated halogenated organic waste container.
Disposal Plan: Waste Management and Spill Cleanup
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a designated, sealed, and clearly labeled container for "Halogenated Organic Solid Waste."
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound must be collected in a separate, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste."[7][8][9][10]
-
Never mix halogenated waste with non-halogenated waste streams. [2][8][9][10] This is crucial as it significantly impacts the disposal method and cost.[9][10]
-
All waste containers must be kept closed except when adding waste.[7]
Spill Cleanup Procedure:
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Once the spill is absorbed, carefully scoop the material into a designated "Halogenated Organic Solid Waste" container.
-
Decontaminate the spill area with a suitable solvent and then wash with soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If the spill is significant or involves a volatile solvent, evacuate the entire lab and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent entry to the contaminated area.
-
Experimental Workflow and Safety Diagram
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. yourglovesource.com [yourglovesource.com]
- 4. nscc.edu [nscc.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. benchchem.com [benchchem.com]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
